molecular formula C6H5Br2NO B183025 2,4-Dibromo-6-methylpyridin-3-ol CAS No. 23003-29-4

2,4-Dibromo-6-methylpyridin-3-ol

Cat. No.: B183025
CAS No.: 23003-29-4
M. Wt: 266.92 g/mol
InChI Key: BUEXQMBXOSVCIO-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-methylpyridin-3-ol (CAS 23003-29-4) is a high-value halogenated pyridine derivative serving as a versatile synthetic intermediate in advanced chemical and pharmaceutical research. With a molecular formula of C6H5Br2NO and a molecular weight of 266.92 g/mol, this compound features a strategic bromination pattern that makes it an exceptional building block for constructing complex molecular architectures . The electron-withdrawing nature of the bromine atoms significantly alters the electronic properties of the pyridine ring, enabling a range of cross-coupling reactions such as Suzuki and Sonogashira couplings to form new carbon-carbon bonds . This reagent has demonstrated practical utility in medicinal chemistry campaigns, exemplified by its role as a key precursor in the synthesis of novel neutral sphingomyelinase 2 (nSMase2) inhibitors investigated for neurological conditions like Alzheimer's disease . The compound is typically supplied with a purity of 95% and requires storage in an inert atmosphere at 2-8°C to maintain stability . As a solid research chemical, it is intended for use by qualified researchers in controlled laboratory environments. This product is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human and veterinary applications. Researchers should consult the safety data sheet and adhere to appropriate personal protective equipment guidelines during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEXQMBXOSVCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563680
Record name 2,4-Dibromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23003-29-4
Record name 2,4-Dibromo-6-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridin-3-ol (CAS: 23003-29-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. While specific research on this compound is limited in publicly available literature, its structural features—a substituted pyridine ring—are common in molecules of significant biological interest. Pyridine scaffolds are integral to numerous pharmaceuticals and bioactive compounds, exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two bromine atoms and a hydroxyl group on the pyridine core suggests that this molecule could be a valuable building block for medicinal chemistry and a candidate for biological screening.

This guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic route, and a hypothetical workflow for the preliminary assessment of its biological activity, particularly in the context of cancer research, an area where similar pyridine derivatives have shown promise.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data has been compiled from various chemical suppliers.

PropertyValueReference
CAS Number 23003-29-4[1][2][3]
Molecular Formula C₆H₅Br₂NO[2][3]
Molecular Weight 266.92 g/mol [2]
IUPAC Name This compound[3]
Canonical SMILES CC1=CC(Br)=C(O)C(Br)=N1[2]
InChI Key BUEXQMBXOSVCIO-UHFFFAOYSA-N[3]
Physical Form Solid[3]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, under inert atmosphere[3]

Proposed Synthesis

Proposed Synthetic Workflow

Synthetic Workflow Start 6-Methylpyridin-3-ol (Starting Material) Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagent Bromine (Br₂) in Acetic Acid Reagent->Reaction Product This compound (Final Product) Reaction->Product Purification Purification (Crystallization) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization.

Materials:

  • 6-methylpyridin-3-ol

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 6-methylpyridin-3-ol (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise via the dropping funnel with constant stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Quench any unreacted bromine by the slow addition of a saturated sodium thiosulfate solution until the orange color disappears.

  • Neutralization and Precipitation: Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Safety and Handling

The following safety information is based on data provided for the compound and structurally related chemicals.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]
Skin Corrosion/Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Potential Biological Applications and Screening Workflow

Given that many pyridine derivatives exhibit anticancer properties, a logical starting point for investigating the biological activity of this compound is in the field of oncology.[5][6] Some substituted pyridines have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[5][7]

Proposed Biological Screening Workflow

Biological Screening Workflow cluster_invitro In Vitro Assays Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines MCF-7, A549, Huh-7) Compound->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism->Apoptosis

Caption: Proposed workflow for in vitro biological evaluation.

Experimental Protocols (Hypothetical)

5.2.1. In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and Huh-7 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

5.2.2. Tubulin Polymerization Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence of a reporter dye.

  • Procedure:

    • Reconstitute purified tubulin in a polymerization buffer.

    • In a 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter.

    • Add this compound at various concentrations. Include a positive control (e.g., Combretastatin A-4) and a negative control (vehicle).[5]

    • Monitor the fluorescence intensity over time at 37°C.

    • Inhibitory activity is determined by a reduction in the rate and extent of fluorescence increase compared to the negative control.

Conclusion

This compound represents an under-explored molecule with potential for applications in medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are scarce, this guide provides a robust, scientifically-grounded framework for researchers to begin their investigations. The proposed synthetic route is based on well-established chemical principles, and the suggested biological screening workflow targets a high-impact therapeutic area where related pyridine compounds have demonstrated efficacy. Further research into this and similar halogenated pyridinols could lead to the discovery of novel therapeutic agents.

References

In-depth Technical Guide to the Physical Properties of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-methylpyridin-3-ol is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its pyridine core, substituted with bromine atoms and a hydroxyl group, imparts unique electronic and steric properties that are of interest for the synthesis of novel compounds and as a building block in drug discovery. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended to support research and development activities.

Core Physical Properties

Precise experimental determination of the physical properties of this compound is not extensively documented in publicly available literature. The information presented herein is compiled from chemical supplier data and computational predictions.

PropertyValueSource
CAS Number 23003-29-4[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1][2]
Physical Form Solid
Melting Point Not experimentally determined in available literature.
Boiling Point Not experimentally determined in available literature.
Solubility Data not available. Halogenated pyridines generally exhibit solubility in organic solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not described in the searched literature. However, standard methodologies for these measurements are well-established in the field of chemistry.

Determination of Melting Point:

A standard method for determining the melting point of a solid compound involves using a melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed and recorded.

Determination of Boiling Point:

For a solid compound, the boiling point is typically measured under reduced pressure to prevent decomposition. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded as the boiling point at that pressure.

Determination of Solubility:

The solubility of this compound in various solvents (e.g., water, ethanol, dimethyl sulfoxide) can be determined by adding a known amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or poorly characterized compound like this compound.

G Figure 1: General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_physical_prop Physical Property Determination cluster_further_eval Further Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) Structure_Verification->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Solubility Solubility Profiling Purity_Analysis->Solubility Biological_Screening Biological Activity Screening Solubility->Biological_Screening Material_Science_Apps Material Science Applications Solubility->Material_Science_Apps

Caption: General Workflow for Compound Characterization

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Halogenated pyridine derivatives are a broad class of compounds with diverse biological activities, and further research would be required to elucidate the specific biological profile of this particular molecule.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While basic identifiers are established, there is a clear need for experimental determination of key physical properties such as melting point, boiling point, and solubility to fully characterize this compound. The provided workflow and standard experimental protocols offer a roadmap for researchers to obtain this critical data, which will be invaluable for its potential application in drug development and materials science.

References

2,4-Dibromo-6-methylpyridin-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the chemical compound 2,4-Dibromo-6-methylpyridin-3-ol, focusing on its fundamental molecular properties.

Core Molecular Data

The foundational attributes of this compound are its molecular formula and molecular weight, which are critical for any quantitative experimental work, including stoichiometry calculations in chemical synthesis and concentration preparations for bioassays.

PropertyValueCitations
Molecular Formula C₆H₅Br₂NO[1][2]
Molecular Weight 266.92 g/mol [1][2]
CAS Number 23003-29-4[1]

Compound Identification

Accurate identification of a chemical compound is crucial for reproducibility in research. The following diagram illustrates the relationship between the common name and its core molecular identifiers.

A This compound B Molecular Formula: C₆H₅Br₂NO A->B has C Molecular Weight: 266.92 g/mol A->C has

Fig. 1: Core Identifiers of this compound

Experimental Protocols

Signaling Pathways

Information regarding the interaction of this compound with specific biological signaling pathways is not documented in the reviewed literature. Elucidation of its biological activity would necessitate dedicated research, including in vitro and in vivo screening and mechanism of action studies.

References

Technical Guide: Solubility of 2,4-Dibromo-6-methylpyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dibromo-6-methylpyridin-3-ol, a substituted bromopyridinol of interest in medicinal chemistry and materials science. Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various organic solvents is publicly available. This guide, therefore, provides a framework for researchers to understand and determine the solubility of this compound. It covers the theoretical principles governing its solubility based on its molecular structure, outlines detailed experimental protocols for solubility determination, and offers a logical workflow for solvent screening.

Introduction to this compound

This compound is a halogenated pyridine derivative. The presence of bromine atoms, a hydroxyl group, and a methyl group on the pyridine ring suggests a molecule with moderate polarity. The bromine and hydroxyl groups are capable of participating in hydrogen bonding and dipole-dipole interactions, which will significantly influence its solubility in different organic solvents. Understanding its solubility is crucial for applications in drug development, process chemistry, and materials science, as it dictates formulation, reaction conditions, and purification strategies.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] For this compound, several structural features will dictate its solubility profile:

  • Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are likely to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar C-Br and C-N bonds, along with the hydroxyl group, create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide) will interact favorably through dipole-dipole forces.

  • Van der Waals Forces: The overall molecule, including the pyridine ring and methyl group, will exhibit van der Waals forces. Nonpolar solvents (e.g., hexane, toluene) will interact primarily through these forces, and the solubility in such solvents is expected to be lower compared to polar solvents.[4][5][6]

Based on these principles, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidHighStrong hydrogen bonding interactions.
Polar Aprotic Acetone, Ethyl Acetate, DMSO, DMFModerate to HighFavorable dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherLowDominated by weaker van der Waals forces.

Experimental Protocols for Solubility Determination

Given the absence of published data, experimental determination of the solubility of this compound is necessary. The following are standard methodologies that can be employed.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[1]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

  • Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or let settle B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility (mg/mL or mol/L) F->G G cluster_sat Saturation cluster_filt Filtration cluster_evap Solvent Evaporation cluster_mass Mass Determination cluster_calc Calculation A Prepare saturated solution B Filter to remove excess solid A->B C Take known volume of filtrate B->C D Evaporate solvent C->D E Weigh dried solute D->E F Calculate solubility (mass/volume) E->F G A Define Solubility Requirements (e.g., for formulation, reaction) B Initial Screening (Qualitative) Small-scale tests with a broad range of solvents A->B C Categorize Solvents (High, Medium, Low Solubility) B->C D Quantitative Analysis (Equilibrium Method) for promising solvents C->D E Select Optimal Solvent(s) Based on solubility, safety, cost, and process compatibility D->E F Optimization (e.g., temperature, co-solvents) E->F

References

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and potential hazards associated with 2,4-Dibromo-6-methylpyridin-3-ol (CAS No. 23003-29-4). The information presented herein is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name This compound
Synonyms 2,4-dibromo-6-methyl-3-pyridinol
CAS Number 23003-29-4
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol [1]
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8°C, under an inert atmosphere

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategory
Acute toxicity, OralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Acute toxicity, InhalationCategory 4
Specific target organ toxicity, single exposure (Respiratory system)Category 3

Signal Word: Warning

Hazard Pictograms:

alt text

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements and First Aid

Adherence to the following precautionary measures is crucial for minimizing exposure and ensuring a safe working environment.

TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P332 + P313: If skin irritation occurs: Get medical advice/attention.
P337 + P313: If eye irritation persists: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Safe Handling

Due to the lack of specific experimental protocols for this compound, the following guidelines are based on best practices for handling halogenated pyridines and other hazardous solid chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following is a general guideline:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.

Handling and Storage
  • Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed and clearly labeled.[3]

  • Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation.

Spill Management

In the event of a spill:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

  • For larger spills, follow your institution's emergency procedures.

Waste Disposal
  • All waste containing this compound, including contaminated PPE and labware, must be disposed of as hazardous waste.

  • Collect halogenated organic waste in a designated, properly labeled container. Do not mix with non-halogenated waste.[4]

Diagrams and Workflows

The following diagrams illustrate key safety-related workflows for handling hazardous chemicals like this compound.

Hazard_Communication_Workflow Hazard Communication Workflow for this compound SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards (H302, H315, H319, H332, H335) SDS->Identify_Hazards PPE Determine Required PPE (Gloves, Goggles, Lab Coat, Respirator) Identify_Hazards->PPE Safe_Handling Establish Safe Handling Procedures (Fume Hood, Spill Kit) PPE->Safe_Handling Emergency_Plan Review Emergency Plan (First Aid, Spill Response) Safe_Handling->Emergency_Plan Training Ensure Personnel are Trained Emergency_Plan->Training Safe_Handling_Workflow Safe Handling Workflow for Solid Chemicals Start Start Prep Prepare Work Area (Fume Hood, Clean Surface) Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Chemical (Minimize Dust) Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Cleanup Clean Work Area Reaction->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose End End Dispose->End

References

An In-depth Technical Guide to Key Dibrominated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Molecular Formula C6H5Br2NO: The provided molecular formula, C6H5Br2NO, does not correspond to common, stable aromatic structures. A typical phenyl group (C6H5) attached to three substituents (two bromine atoms and a nitro or nitroso group) would result in a different molecular formula (e.g., C6H3Br2NO or C6H3Br2NO2). It is plausible that the intended subject of this guide is a related, well-documented compound. Based on common industrial and research chemicals, this guide will focus on 2,6-dibromo-4-nitroaniline and the isomers of dibromonitrobenzene , which are closely related in structure and application.

2,6-Dibromo-4-nitroaniline

IUPAC Name: 2,6-dibromo-4-nitroaniline

This compound is a significant intermediate in the synthesis of azo disperse dyes.[1][2] Its structure consists of a benzene ring with two bromine atoms ortho to the amino group and a nitro group para to the amino group.

Chemical Properties and Data

The following table summarizes the key quantitative data for 2,6-dibromo-4-nitroaniline.

PropertyValue
Molecular Formula C6H4Br2N2O2
Molecular Weight 295.92 g/mol
CAS Number 827-94-1
Appearance Solid
Synthesis of 2,6-Dibromo-4-nitroaniline

A common and environmentally friendly method for the synthesis of 2,6-dibromo-4-nitroaniline is through the bromination of 4-nitroaniline in an aqueous acidic medium.[1][2]

This protocol describes a green process for preparing 2,6-dibromo-4-nitroaniline using bromide-bromate salts.

Materials:

  • 4-nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO3)

  • Aqueous acidic medium (e.g., dilute sulfuric acid)

  • Water

Procedure:

  • In a reaction flask, prepare a slurry of 4-nitroaniline in the aqueous acidic medium.

  • Add a 2:1 molar ratio of sodium bromide to sodium bromate to the mixture. This combination in an acidic medium generates bromine in situ for the reaction.

  • Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the solid product, 2,6-dibromo-4-nitroaniline, is isolated by simple filtration.

  • The collected solid is washed with water to remove any remaining salts and acid.

  • The product can be dried in an oven. The purity of the product is typically high.

  • The aqueous acidic filtrate can be recycled for subsequent batches, making the process more sustainable.[1][2]

A patent also describes a method involving the bromination of p-nitroaniline in a sulfuric acid medium, followed by diazotization.[3]

G cluster_materials Starting Materials cluster_process Process Steps cluster_products Products & Byproducts 4-Nitroaniline 4-Nitroaniline Reaction Bromination at Ambient Temperature 4-Nitroaniline->Reaction NaBr_NaBrO3 NaBr / NaBrO3 (2:1) NaBr_NaBrO3->Reaction Acidic_Medium Aqueous Acidic Medium Acidic_Medium->Reaction Filtration Filtration Reaction->Filtration Product 2,6-Dibromo-4-nitroaniline Filtration->Product Solid Filtrate Recyclable Aqueous Acidic Filtrate Filtration->Filtrate Liquid Washing Washing with Water Drying Drying Washing->Drying Product->Washing

Caption: Isomers of dibromonitrobenzene.

References

Technical Guide: Structure Elucidation of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the structural elucidation of 2,4-Dibromo-6-methylpyridin-3-ol. Due to the limited availability of published experimental data for this specific compound, this guide focuses on predicting its spectroscopic characteristics based on established principles and provides detailed experimental protocols for obtaining and interpreting the necessary data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and typical values for similarly substituted pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8Singlet1HH-5The sole aromatic proton, deshielded by the adjacent bromine atom at C-4.
~ 5.0 - 6.0Broad Singlet1H-OHThe hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.
~ 2.4 - 2.6Singlet3H-CH₃The methyl group protons at C-6.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C-6Carbon bearing the methyl group and adjacent to the nitrogen.
~ 145 - 150C-3Carbon bearing the hydroxyl group.
~ 140 - 145C-5The only carbon atom with an attached proton in the aromatic ring.
~ 120 - 125C-2Carbon bearing a bromine atom and adjacent to the nitrogen.
~ 110 - 115C-4Carbon bearing a bromine atom.
~ 20 - 25-CH₃The methyl group carbon.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretationRationale
265, 267, 269[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peak cluster, showing the characteristic isotopic pattern for a compound with two bromine atoms (approximate 1:2:1 ratio).[1][2]
186, 188[M - Br]⁺Loss of one bromine radical.
158, 160[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
107[M - 2Br]⁺Loss of both bromine radicals.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional GroupDescription
3200 - 3600O-H stretchBroad absorption, characteristic of a hydroxyl group involved in hydrogen bonding.[3]
3000 - 3100Aromatic C-H stretchWeak to medium absorption.
2850 - 3000Aliphatic C-H stretchMedium absorption from the methyl group.
1550 - 1600C=C and C=N stretchAbsorptions characteristic of the pyridine ring.[4]
1200 - 1300C-O stretchStrong absorption for the phenolic hydroxyl group.
500 - 700C-Br stretchStrong absorption in the fingerprint region.[3]

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[5][6] DMSO-d₆ is often a good choice for pyridinols as it can help in observing the hydroxyl proton.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectra using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H NMR spectrum.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

    • Ensure the sample is free of non-volatile salts or buffers.[8]

  • Instrumentation (GC-MS with Electron Ionization):

    • Gas Chromatograph (GC) conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer (MS) conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and confirm its m/z values and isotopic abundance pattern, which is characteristic for a dibrominated compound.[1][2]

    • Identify and analyze the m/z values of the major fragment ions to deduce the fragmentation pathways.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar and pestle, grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[9][10]

  • Pellet Formation:

    • Place the powdered mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[11][12]

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=C, C=N, C-O, C-Br).[13][14]

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the data from the different spectroscopic techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation synthesis Hypothesized Structure: This compound ms Mass Spectrometry (MS) synthesis->ms Sample ir Infrared (IR) Spectroscopy synthesis->ir Sample nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ms_data Molecular Formula: C₆H₅Br₂NO Isotopic Pattern (2 Br) Fragmentation Pattern ms->ms_data Provides ir_data Functional Groups: -OH (hydroxyl) -CH₃ (methyl) Aromatic Ring C-Br ir->ir_data Provides nmr_data Connectivity & Environment: 1 Aromatic Proton 1 Methyl Group 6 Unique Carbons nmr->nmr_data Provides confirmation Confirmed Structure ms_data->confirmation Corroborate ir_data->confirmation Corroborate nmr_data->confirmation Corroborate

Workflow for the structure elucidation of this compound.

References

Commercial Availability and Technical Profile of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for 2,4-Dibromo-6-methylpyridin-3-ol (CAS No. 23003-29-4). This substituted pyridine derivative is a potentially valuable building block in medicinal chemistry and materials science, though detailed public-domain information regarding its specific biological activities and reaction pathways is limited. This document aims to consolidate the available data to support research and development efforts.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The typical purity offered is around 95%. Pricing and packaging sizes vary by vendor.

SupplierPurityNotes
Sigma-Aldrich95%Marketed under the Ambeed brand.
AChemBlock95.00%Available as a building block for research.[1]
ChemSceneNot SpecifiedOffered for custom synthesis and process optimization.[2]
Fluorochem95%Available in various pack sizes.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

PropertyValueSource
CAS Number 23003-29-4[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
IUPAC Name This compound
Physical Form Solid
Storage Temperature 2-8°C, under inert atmosphere
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P305+P351+P338

Spectroscopic Data

Proposed Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be proposed based on general methodologies for the synthesis of substituted pyridin-3-ols and the bromination of pyridine rings. A potential two-step process starting from 6-methylpyridin-3-ol is outlined below.

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Dibromination 6-methylpyridin-3-ol 6-methylpyridin-3-ol Intermediate Brominated Intermediate (e.g., 2-Bromo-6-methylpyridin-3-ol) 6-methylpyridin-3-ol->Intermediate Reaction Brominating_Agent_1 N-Bromosuccinimide (NBS) or Bromine (Br2) Solvent_1 e.g., Acetic Acid or Dichloromethane Product This compound Intermediate->Product Reaction Brominating_Agent_2 Excess Bromine (Br2) in strong acid G Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Br sites Alkylation O-Alkylation / O-Acylation Start->Alkylation OH site Derivatization Further Derivatization Coupling->Derivatization Alkylation->Derivatization Screening Biological Screening Derivatization->Screening

References

Navigating the Research Landscape of 2,4-Dibromo-6-methylpyridin-3-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,4-Dibromo-6-methylpyridin-3-ol presents itself as a valuable, yet underexplored, building block in the synthesis of novel chemical entities. This technical guide consolidates available information on its procurement, potential applications, and relevant experimental frameworks, providing a foundational resource for its integration into drug discovery programs.

Sourcing and Procurement: A Comparative Overview

The accessibility and cost of starting materials are critical considerations in any research and development endeavor. This compound (CAS No. 23003-29-4) is available from several chemical suppliers. The following table summarizes publicly available data on suppliers and pricing for research-grade quantities. It is important to note that pricing is subject to change and may vary based on purity, quantity, and supplier.

SupplierCAS NumberPurityAvailable QuantitiesIndicative Pricing (USD)
Sigma-Aldrich (Ambeed)23003-29-495%100 mg, 250 mg$35.65 (100 mg), $44.85 (250 mg)
AChemBlock23003-29-495.00%Custom quoteInquiry required[1]
ChemScene23003-29-4>95% (or refer to CoA)InquiryInquiry required[2]
P&S Chemicals23003-29-4Not specifiedInquiryInquiry required[3]
Molbase23003-29-4Not specifiedInquiryInquiry required[4]

Physicochemical Properties and Safety

Molecular Formula: C₆H₅Br₂NO[1] Molecular Weight: 266.92 g/mol [1] Physical Form: Solid Storage Conditions: Inert atmosphere, 2-8°C

Potential Applications in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[9][10] The introduction of bromine atoms can significantly modulate a molecule's physicochemical properties, influencing its pharmacokinetic profile and biological activity.[11] Brominated pyridines have shown promise in various therapeutic areas, including oncology and infectious diseases.[11][12]

Based on the structural characteristics of this compound, particularly the presence of a pyridin-3-ol core, it can be hypothesized to be a valuable intermediate in the synthesis of kinase inhibitors. The pyridine moiety can form crucial hydrogen bonds with the hinge region of kinase active sites, a common binding motif for this class of drugs.[10] The bromine atoms offer sites for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The following diagram illustrates a generalized workflow for the integration of a novel building block like this compound into a drug discovery pipeline.

G cluster_0 Compound Acquisition & Characterization cluster_1 Library Synthesis & Screening cluster_2 Lead Optimization A Source Suppliers of This compound B Procure & Verify Quality (CAS: 23003-29-4) A->B C Physicochemical Characterization B->C D Design & Synthesize Derivative Library C->D Input for Library Design E High-Throughput Screening (e.g., Kinase Panel) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G Identified Hits H In Vitro Biological Assays (Potency, Selectivity) G->H I ADME/Tox Profiling H->I J Preclinical Development I->J

A generalized workflow for utilizing this compound in drug discovery.

Hypothetical Experimental Protocols

General Procedure for Suzuki Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki cross-coupling reaction, which could be used to functionalize the bromine atoms on the this compound core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 to 2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

General Kinase Inhibitor Screening Assay

This protocol outlines a general in vitro kinase assay to screen for inhibitory activity of compounds derived from this compound. This is a representative protocol and would need to be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test compounds (derived from this compound)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for active compounds.

The following diagram illustrates a potential signaling pathway that could be targeted by inhibitors derived from this compound, focusing on a generic receptor tyrosine kinase (RTK) pathway, which is often implicated in cancer.[9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Dimerizes P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Grb2_SOS Grb2/SOS P_RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->RTK Blocks ATP Binding Site

A hypothetical RTK signaling pathway targeted by a derivative of the title compound.

Conclusion

This compound is a commercially available building block with significant potential for the synthesis of novel, biologically active molecules, particularly in the area of kinase inhibition. While specific experimental data for this compound is currently limited in the public domain, its structural features suggest a strong rationale for its inclusion in medicinal chemistry programs. The general protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the utility of this promising, yet underutilized, chemical entity. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the development of new therapeutics.

References

The Ascendant Role of Brominated Pyridinols in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synthesis, biological activities, and therapeutic potential of brominated pyridinols reveals a promising class of compounds for researchers, scientists, and drug development professionals. This technical whitepaper outlines the current landscape of brominated pyridinol research, offering a comprehensive overview of their applications in oncology, infectious diseases, and beyond.

The strategic incorporation of a bromine atom onto the pyridinol scaffold significantly influences the physicochemical properties of these molecules, enhancing their biological activity and making them attractive candidates for novel therapeutic agents. This guide provides a detailed exploration of the synthesis, quantitative biological data, and key experimental protocols related to brominated pyridinols, alongside a visualization of their impact on cellular signaling pathways.

Synthesis of Brominated Pyridinols: A Versatile Chemical Toolbox

The synthesis of brominated pyridinols can be achieved through various methods, with the choice of route often depending on the desired substitution pattern. Key strategies include the direct bromination of a pyridinol precursor or the hydroxylation of a brominated pyridine.

For instance, the synthesis of 2-bromo-3-hydroxypyridine can be accomplished by cooling an aqueous solution of sodium hydroxide and adding liquid bromine. 3-hydroxypyridine is then dissolved in an aqueous sodium hydroxide solution and added dropwise to the bromine solution while maintaining a controlled temperature. Following a stirring period, the pH is adjusted to 7, and the crude product is obtained through recrystallization. A similar approach can be used for the synthesis of other isomers by selecting the appropriate starting materials.[1]

Another common method is the hydrolysis of a brominated methoxypyridine. For example, 5-bromo-2-hydroxypyridine can be synthesized by stirring 5-bromo-2-methoxypyridine with diluted hydrochloric acid at an elevated temperature. After the reaction, the mixture is diluted, the pH is adjusted to 7, and the product is extracted and purified.[2]

The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one involves the bromination of 3-hydroxy-pyridin-2-one using N-bromosuccinimide or bromine in an organic solvent.[3]

Biological Activities of Brominated Pyridinols

Brominated pyridinols and their derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in anticancer and antimicrobial applications. The bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability and biological activity.[3]

Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of brominated pyridine derivatives against various cancer cell lines. The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[4]
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast)28.35 ± 0.03 (72h)[4]
Pyridine-urea derivative 8e (4-Iodophenyl urea)MCF-7 (Breast)0.11 (72h)[5]
Pyridine-urea derivative 8n (3,4-Dichlorophenyl urea)MCF-7 (Breast)0.80 (72h)[5]
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[6]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)-[6]
1,2,4-triazole-pyridine hybrid TP6 B16F10 (Melanoma)41.12 - 61.11[7]
Antimicrobial Activity

Brominated pyridinols have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial Strain(s)MIC (µg/mL)Reference
EA-02-009S. aureus / MRSA strains0.5 - 1[8]
JC-01-072S. aureus / MRSA strains4 - 8[8]
JC-01-074S. aureus / MRSA strains16[8]
EA-02-011S. aureus / MRSA strains32[8]
Compound 66S. aureus and E. coli100[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of the biological activity of brominated pyridinols.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[10]

  • Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plates are incubated for 48-72 hours.[10]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[10]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Analysis

Research has indicated that some anticancer pyridine derivatives exert their effects by modulating key cellular signaling pathways. For example, certain compounds have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and c-Jun N-terminal kinase (JNK).[6] Activation of JNK can lead to the phosphorylation and stabilization of p53, which in turn can transcriptionally activate pro-apoptotic genes and cell cycle inhibitors like p21.[6][11]

G Proposed Signaling Pathway of Anticancer Pyridines cluster_0 Cellular Stress cluster_1 Upstream Kinase Activation cluster_2 MAPK Cascade cluster_3 Tumor Suppressor Pathway cluster_4 Cellular Outcomes Brominated_Pyridinol Brominated Pyridinol Derivative MEKK1 MEKK1 Brominated_Pyridinol->MEKK1 induces JNK JNK MEKK1->JNK activates p53 p53 JNK->p53 phosphorylates & stabilizes p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis induces G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest induces

Caption: Proposed signaling pathway of anticancer pyridine derivatives.

Experimental and Synthetic Workflow

The development of novel brominated pyridinol-based therapeutics follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

G General Workflow for Brominated Pyridinol Drug Discovery Start Start Synthesis Synthesis of Brominated Pyridinol Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Initial Biological Screening (e.g., MTT, MIC assays) Purification->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Synthesis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies Mechanism_of_Action->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

References

Methodological & Application

Application Note: A Fiscally Responsible and High-Yield Synthesis of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the synthesis of 2,4-Dibromo-6-methylpyridin-3-ol from the readily available starting material, 6-methylpyridin-3-ol. The described method utilizes N-bromosuccinimide (NBS) as the brominating agent in a straightforward and scalable procedure. This protocol offers a high yield of the desired di-brominated product, a crucial intermediate in the development of novel pharmaceutical compounds. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Pyridinol derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The introduction of halogen atoms, particularly bromine, onto the pyridinol scaffold can dramatically influence the compound's physicochemical properties and biological activity. Specifically, this compound serves as a key building block in medicinal chemistry for the synthesis of a variety of therapeutic agents. The strategic placement of bromine atoms at the 2 and 4 positions provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This document provides a detailed, step-by-step protocol for the synthesis of this important intermediate.

Materials and Methods

Materials
  • 6-methylpyridin-3-ol (98% purity)

  • N-bromosuccinimide (NBS) (99% purity)

  • Acetonitrile (anhydrous, 99.8%)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic bromination of 6-methylpyridin-3-ol using N-bromosuccinimide. The hydroxyl group at the 3-position and the methyl group at the 6-position are activating groups that direct the electrophilic substitution to the ortho and para positions (2 and 4).

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel was charged with 6-methylpyridin-3-ol (1.0 eq). Anhydrous acetonitrile was added to dissolve the starting material.

Bromination: The solution was stirred, and N-bromosuccinimide (2.2 eq) was added portion-wise over 30 minutes at room temperature. After the addition was complete, the reaction mixture was heated to 50°C and stirred for 4 hours.

Work-up and Purification: The reaction progress was monitored by TLC. Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount UsedYield (%)Purity (%)
6-methylpyridin-3-ol109.130.04581.05.0 g-98
N-bromosuccinimide177.980.10082.217.94 g-99
This compound266.92---85>95

Table 1: Summary of quantitative data for the synthesis of this compound.

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 6-methylpyridin-3-ol in Acetonitrile add_nbs Add N-bromosuccinimide (NBS) portion-wise start->add_nbs react Heat to 50°C and stir for 4 hours add_nbs->react cool Cool to room temperature react->cool evaporate Remove solvent under reduced pressure cool->evaporate dissolve Redissolve in Ethyl Acetate evaporate->dissolve wash_thio Wash with aq. Na2S2O3 dissolve->wash_thio wash_bicarb Wash with aq. NaHCO3 wash_thio->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_concentrate Filter and concentrate dry->filter_concentrate chromatography Column Chromatography on Silica Gel filter_concentrate->chromatography product This compound chromatography->product analysis Characterization (NMR, MS) product->analysis

Caption: Synthesis workflow from starting material to pure product.

Conclusion

The protocol described herein provides a reliable and high-yielding method for the synthesis of this compound. The use of N-bromosuccinimide as a brominating agent offers advantages in terms of handling and safety compared to liquid bromine. This application note serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this key chemical intermediate.

Application Notes and Protocols: A Detailed Guide to the Bromination of 2-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive protocols for the bromination of 2-methylpyridine derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The methodologies detailed herein cover both side-chain (benzylic) bromination to yield 2-(bromomethyl)pyridine derivatives and ring bromination via electrophilic aromatic substitution or Sandmeyer-type reactions.

Protocol 1: Side-Chain Bromination via Wohl-Ziegler Reaction

Side-chain bromination of 2-methylpyridine and its derivatives at the benzylic position is typically achieved through a free-radical mechanism known as the Wohl-Ziegler reaction.[2] This method commonly employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3] The reaction is highly selective for the benzylic position due to the stability of the resulting radical intermediate.[2]

General Experimental Protocol: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This protocol describes the radical bromination of 2-bromo-6-methylpyridine to synthesize 2-bromo-6-(bromomethyl)pyridine, a versatile bifunctional building block.[3]

Materials:

  • 2-Bromo-6-methylpyridine

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine in CCl₄.

  • Add N-bromosuccinimide (typically 1.1 to 1.5 equivalents) and a catalytic amount of AIBN to the solution.[3]

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction can be initiated by light from a standard 250 W bulb.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Upon completion, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.[3][4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 2-bromo-6-(bromomethyl)pyridine.[3]

Data Summary: Side-Chain Bromination Conditions

The following table summarizes typical conditions and outcomes for the side-chain bromination of various 2-methylpyridine derivatives.

Starting MaterialBrominating AgentInitiator/ConditionsSolventProductYieldReference
2-Methylpyridine (2-Picoline)NBSLight, RefluxCCl₄2-(Bromomethyl)pyridineLow[2]
2-Acetamido-6-methylpyridineNBSBenzoyl Peroxide, Light, RefluxCCl₄2-Acetamido-6-(bromomethyl)pyridine-[4]
2-Bromo-6-methylpyridineNBSAIBN, RefluxCCl₄2-Bromo-6-(bromomethyl)pyridine-[3]
2,6-DimethylpyridineNBSBenzoyl Peroxide, Light, RefluxAcetonitrile2-(Bromomethyl)-6-methylpyridine50%[4]
Visualization: Free-Radical Bromination Mechanism

The mechanism involves three key stages: initiation, propagation, and termination.[5][6]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 Initiator (AIBN/BPO) (Heat/Light) I2 Initiator Radical (R•) I1->I2 Decomposition Start 2-Methylpyridine Derivative (R'-CH₃) Br_rad Bromine Radical (Br•) I2->Br_rad + NBS NBS NBS Benzyl_rad Benzylic Radical (R'-CH₂•) Br_rad->Benzyl_rad T1 Br• + Br• → Br₂ Product 2-(Bromomethyl)pyridine Derivative (R'-CH₂Br) Benzyl_rad->Product + NBS HBr HBr T2 R'-CH₂• + Br• → R'-CH₂Br Product->Br_rad Generates new Br• T3 R'-CH₂• + R'-CH₂• → Dimer

Caption: Free-radical mechanism for side-chain bromination of 2-methylpyridine.

Protocol 2: Ring Bromination of 2-Methylpyridine Derivatives

Bromination on the pyridine ring can be achieved through different strategies depending on the substituents present. Electron-donating groups facilitate electrophilic aromatic substitution, while the Sandmeyer reaction provides a route from amino-substituted pyridines.

Method A: Electrophilic Aromatic Substitution

For pyridine rings bearing activating groups, such as an amino group, direct bromination with NBS is a highly effective and regioselective method.[7] The electron-donating group increases the electron density of the ring, making it susceptible to electrophilic attack.[7]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the regioselective bromination of 2-amino-4-methylpyridine at the 5-position.[1]

Materials:

  • 2-Amino-4-methylpyridine

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF in a three-neck round-bottom flask.[1]

  • Cool the solution in an ice bath to 0°C.[1]

  • Prepare a solution of NBS (1.0 eq) in DMF and add it dropwise to the cooled pyridine solution, maintaining the temperature below 20°C.[1]

  • After the addition is complete, allow the mixture to stir and monitor the reaction by TLC until the starting material is consumed.[1]

  • Pour the reaction mixture into water, which will cause a brown solid to precipitate.[1]

  • Filter the solid using a Buchner funnel and wash it thoroughly with water.[1]

  • To purify, wash the dried solid with acetonitrile and filter again to obtain the final product, 2-amino-5-bromo-4-methylpyridine.[1]

Data Summary: Electrophilic Ring Bromination
Starting MaterialBrominating AgentSolventProductYieldReference
2-Amino-4-methylpyridineNBSDMF2-Amino-5-bromo-4-methylpyridine~80%[1]
2-Amino-6-methylpyridineBromineAcetic AcidRing brominated products-[4]
2-Amino-4,6-lutidineNBSChloroform2-Amino-3,5-dibromo-4,6-lutidine-[4]

Visualization: Electrophilic Bromination Workflow

G Start Dissolve 2-Amino-4-methylpyridine in DMF Cool Cool to 0°C Start->Cool Add_NBS Dropwise addition of NBS in DMF Cool->Add_NBS React Stir and Monitor by TLC Add_NBS->React Precipitate Pour into water to precipitate product React->Precipitate Filter_Wash Filter and wash solid with water Precipitate->Filter_Wash Purify Wash with Acetonitrile Filter_Wash->Purify Final_Product 2-Amino-5-bromo-4-methylpyridine Purify->Final_Product

Caption: Workflow for the synthesis of 2-amino-5-bromo-4-methylpyridine.

Method B: Sandmeyer-Type Reaction

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from primary aryl amines. For pyridine derivatives, this involves the diazotization of an aminopyridine followed by displacement of the diazonium group with a bromide ion.[8]

Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine

This protocol outlines the synthesis of 2-bromo-4-methylpyridine from 2-amino-4-methylpyridine.[8]

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 20% aqueous Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% HBr.[8]

  • Cool the mixture to between -20°C and -15°C using an appropriate cooling bath.[8]

  • Slowly add bromine dropwise while maintaining the low temperature.[8]

  • Stir the mixture continuously for 3 hours at this temperature.[8]

  • Prepare an aqueous solution of sodium nitrite and add it in batches to the reaction mixture, ensuring the temperature is maintained.[8]

  • Allow the reaction to gradually warm to room temperature over 3 hours.[8]

  • Cool the mixture to 0°C and carefully adjust the pH to 12 by adding 20% aqueous NaOH solution.[8]

  • Extract the product with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[8]

  • Remove the solvent under reduced pressure to yield the final product.[8]

Data Summary: Sandmeyer-Type Bromination
Starting MaterialReagentsKey ConditionsProductYieldReference
2-Amino-4-methylpyridineHBr, Br₂, NaNO₂-20°C to 0°C2-Bromo-4-methylpyridine-[8]
2-Amino-pyridineHBr, Br₂, NaNO₂0°C or lower2-BromopyridineHigh[9]
2-Methyl-3-aminopyridineHBr, Br₂, NaNO₂-5°C to 0°C2-Methyl-3-bromopyridine95%[10]

Visualization: Sandmeyer-Type Reaction Pathway

G cluster_path Sandmeyer Reaction Pathway Start 2-Amino-4-methylpyridine Diazonium Diazonium Salt Intermediate Start->Diazonium 1. HBr, Br₂ 2. NaNO₂ Product 2-Bromo-4-methylpyridine Diazonium->Product Displacement with Br⁻

Caption: Synthetic pathway for 2-bromo-4-methylpyridine via Sandmeyer reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Substituted pyridines are crucial building blocks in medicinal chemistry, and their functionalization via Suzuki coupling is a key strategy in drug discovery.

2,4-Dibromo-6-methylpyridin-3-ol is a polysubstituted pyridine scaffold that offers multiple points for diversification. The presence of two bromine atoms at positions 2 and 4 allows for selective or sequential Suzuki coupling reactions, enabling the synthesis of a variety of biaryl and heteroaryl structures. The hydroxyl and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the molecule, thereby affecting the reactivity and regioselectivity of the coupling reaction. These groups also provide additional handles for further chemical modifications.

This document provides detailed application notes and representative protocols for the use of this compound in Suzuki coupling reactions. While specific literature on this exact substrate is limited, the provided methodologies are based on established protocols for structurally similar dihalopyridines and serve as a robust starting point for reaction optimization.

Key Considerations for Suzuki Coupling with this compound

Regioselectivity: With two non-equivalent bromine atoms, a key challenge is to control which position undergoes the coupling reaction. In many dihalopyridines, the bromine at the C2 or C6 position is often more reactive than the one at C4 due to electronic effects.[1][2] However, the regioselectivity can be influenced by the choice of catalyst, ligands, base, and solvent.[1] For 2,4-dibromopyridine, selective mono-arylation at the 2-position is commonly observed.[1] The electronic and steric influence of the hydroxyl and methyl groups in this compound will play a significant role in determining the reactivity of the C2 and C4 positions.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is crucial for a successful Suzuki coupling. For heteroaryl halides, particularly those that can coordinate to the palladium center and inhibit catalysis, the use of electron-rich and bulky phosphine ligands is often beneficial.[3] Catalyst systems like Pd(PPh₃)₄, PdCl₂(dppf), and combinations of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos, XPhos, or P(t-Bu)₃ are commonly employed.[3][4]

Base and Solvent System: The base is essential for the transmetalation step of the catalytic cycle.[4] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can impact the reaction rate and yield. The solvent system typically consists of an organic solvent such as 1,4-dioxane, toluene, or DMF, often with the addition of water to facilitate the dissolution of the base and the boronic acid partner.[5]

Experimental Protocols

The following protocols are generalized procedures for Suzuki-Miyaura coupling reactions. They should be considered as starting points and may require optimization for the specific arylboronic acid and desired regioselectivity when using this compound.

Protocol 1: General Procedure for Mono-Arylation

This protocol is adapted from procedures for the selective mono-arylation of dihalopyridines.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions for Challenging Couplings

This protocol utilizes a more active catalyst system that can be effective for less reactive substrates.

Materials:

  • This compound

  • Arylboronic acid or boronate ester (1.2 - 2.0 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.5 equiv.), the palladium source, and the ligand to a dry reaction vessel.

  • Add the degassed anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki coupling reactions of structurally similar dihalopyridines. This data can serve as a guide for optimizing reactions with this compound.

Table 1: Representative Catalyst, Base, and Solvent Systems for Suzuki Coupling of Dihalopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (5)---K₂CO₃ (2)Toluene/Ethanol/H₂O110Good[6]
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (3)1,4-Dioxane100Moderate to Good[3]
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene110Good to Excellent[3]
PdCl₂(dppf) (3)---Na₂CO₃ (2)DMF/H₂O90Good[5]

Table 2: Examples of Suzuki Coupling with Dihalopyridines

DihalopyridineBoronic AcidCatalyst SystemConditionsProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃, Dioxane/H₂O, MW, 15 min2-Chloro-4-phenylpyrimidine95[7]
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂/IMes.HClK₂CO₃, DMF/H₂O, 150°C, 2h2-Bromo-6-phenylpyridine>95[1]
2,4-Dibromopyridine4-Methoxyphenyl-boronic acidPd(PPh₃)₄TlOH, THF, 25°C, 1h4-Bromo-2-(4-methoxyphenyl)pyridine85[1]
3,5-Dibromo-2-tosyloxypyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h5-Bromo-3-phenyl-2-tosyloxypyridine82[3]

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)-X(Ln) Intermediate Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)-R'(Ln) Intermediate Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Product Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Reactants: - this compound - Boronic Acid - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in a vast array of pharmaceuticals.[2] This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2,4-Dibromo-6-methylpyridin-3-ol, a versatile building block for the synthesis of novel substituted aminopyridinols. The ability to selectively introduce amino groups at the C2 and C4 positions of the pyridine ring opens avenues for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies and lead optimization.

The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. This document outlines general conditions and a specific protocol that can serve as a starting point for the amination of this compound with various amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps.[1] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by the base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Experimental Protocols

This section provides a general and a specific experimental protocol for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Reagent Addition: Under the inert atmosphere, add this compound and the desired amine.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridinol derivative.

Specific Protocol for Mono-amination of this compound:

This protocol is a starting point and may require optimization for different amines.

  • To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol).

  • Seal the vial with a PTFE-lined cap and evacuate and backfill with argon three times.

  • Under argon, add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS. For selective mono-amination, careful monitoring is crucial to prevent the formation of the di-aminated product.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-aminated product.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the mono-amination of this compound with various types of amines. These are hypothetical data based on typical Buchwald-Hartwig amination reactions of similar substrates and should be used as a guide for reaction optimization.

Table 1: Screening of Reaction Conditions for Mono-amination

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Toluene10018Expected >80
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11024Expected >75
3PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)t-BuOH9020Expected >70
4Pd₂(dba)₃ (2)RuPhos (8)LHMDS (1.5)THF8016Expected >85

Table 2: Substrate Scope with Various Amines (using optimized conditions from Table 1, Entry 1)

EntryAmineProductExpected Yield (%)
1Morpholine2-Bromo-6-methyl-4-(morpholin-4-yl)pyridin-3-ol85-95
2Aniline4-Anilino-2-bromo-6-methylpyridin-3-ol70-85
3n-Butylamine2-Bromo-4-(butylamino)-6-methylpyridin-3-ol80-90
4Benzylamine4-(Benzylamino)-2-bromo-6-methylpyridin-3-ol75-88

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar)Pd(II)(X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [(Ar)Pd(II)(X)(R₂NH)L_n] OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex (Ar)Pd(II)(NR₂)L_n AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination + Ar-NR₂ Product Aminopyridinol (Ar-NR₂) Amido->Product ArX This compound (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Reaction Setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert reagents Add Reactants: - this compound - Amine - Solvent inert->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the amination reaction.

References

Application Notes and Protocols: The Role of 2,4-Dibromo-6-methylpyridin-3-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Dibromo-6-methylpyridin-3-ol as a versatile starting material in the synthesis of kinase inhibitors, with a specific focus on the development of potent inhibitors of c-Met and VEGFR2, such as Foretinib (GSK1363089). This document details a plausible synthetic strategy, experimental protocols, and the biological context of the targeted signaling pathways.

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The dysregulation of protein kinases, such as receptor tyrosine kinases (RTKs), is a frequent driver of oncogenesis, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases. This compound is a highly functionalized pyridine derivative that serves as an excellent starting point for the synthesis of complex heterocyclic systems, including the quinoline core found in many potent kinase inhibitors. The two bromine atoms provide reactive handles for various cross-coupling reactions, enabling the systematic construction of diverse molecular architectures.

Application: Synthesis of Foretinib (GSK1363089) - A Dual c-Met/VEGFR2 Inhibitor

Foretinib is a multi-kinase inhibitor that potently targets c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key drivers of tumor growth, angiogenesis, and metastasis.[1] While the exact commercial synthesis route for Foretinib is proprietary, a plausible and efficient synthetic approach can be devised starting from this compound. This strategy leverages the reactivity of the bromine substituents for the construction of the core quinoline structure of Foretinib.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting with a regioselective Suzuki-Miyaura cross-coupling reaction to introduce a key aromatic substituent, followed by further functionalization and ring-closing reactions to form the quinoline core.

G A This compound B Suzuki-Miyaura Coupling (Regioselective) A->B Arylboronic acid, Pd catalyst, Base C 4-Bromo-2-(aryl)-6-methylpyridin-3-ol B->C D Functional Group Interconversion (e.g., Oxidation, Halogenation) C->D E Key Quinoline Precursor D->E F Ring-Closing Reaction (e.g., Friedländer Synthesis) E->F G Substituted Quinoline Core F->G H Further Functionalization G->H I Foretinib (GSK1363089) H->I

Caption: Proposed synthetic workflow for Foretinib from this compound.

Quantitative Data: Inhibitory Activity of Foretinib

The following table summarizes the in vitro inhibitory activity of Foretinib against its primary kinase targets, c-Met and VEGFR2 (KDR).

CompoundTarget KinaseIC50 (nM)Reference(s)
Foretinib (GSK1363089)c-Met0.4[2]
VEGFR2 (KDR)0.9[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the regioselective Suzuki-Miyaura coupling at the more reactive 2-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Kinase Inhibition Assay ([³³P]Phosphoryl Transfer)

This protocol outlines a radiometric assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified kinase (e.g., c-Met, VEGFR2)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., Foretinib) at various concentrations

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and test compound at various concentrations in kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol for Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of a compound on the phosphorylation of a target kinase and its downstream signaling proteins in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with amplified c-Met)

  • Cell culture medium and supplements

  • Test compound (e.g., Foretinib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling Pathways

Foretinib exerts its anticancer effects by inhibiting the c-Met and VEGFR2 signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.

c-Met Signaling Pathway

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Invasion Invasion & Metastasis cMet->Invasion Foretinib Foretinib Foretinib->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by Foretinib.

VEGFR2 Signaling Pathway

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT VascularPermeability Vascular Permeability VEGFR2->VascularPermeability Foretinib Foretinib Foretinib->VEGFR2 Inhibits Angiogenesis Angiogenesis (New Blood Vessel Formation) PLCg->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by Foretinib.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex kinase inhibitors. Its strategic functionalization allows for the efficient construction of key heterocyclic cores, such as the quinoline moiety present in Foretinib. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors targeting critical cancer signaling pathways.

References

Application Notes and Protocols for N-Arylation of Pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

The N-arylation of pyridinols (hydroxypyridines) is a critical transformation in synthetic chemistry, providing access to N-aryl pyridone structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The ambident nucleophilic nature of pyridinols, which exist in tautomeric equilibrium with pyridones, presents a key challenge: controlling the selectivity between N-arylation and O-arylation. This document outlines modern catalytic methods for achieving selective N-arylation, focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Key Considerations for Selectivity: N- vs. O-Arylation

The regioselectivity of the arylation of pyridinols is influenced by several factors, including the catalyst system, base, solvent, and steric properties of the substrates.

  • Catalyst System : Specific palladium/ligand combinations and copper(I) iodide (CuI) catalysts tend to favor N-arylation.[1]

  • Base : The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used in palladium-catalyzed reactions to promote N-arylation.[1] In some metal-free systems using diaryliodonium salts, the choice of an organic base can completely switch the selectivity; for example, N,N-diethylaniline favors N-arylation, while quinoline promotes O-arylation.[2]

  • Steric Hindrance : Bulky substituents on the pyridinone ring, particularly at the 6-position, can sterically hinder the nitrogen atom and favor O-arylation.[1]

Comparative Data for N-Arylation Methods

The selection of an appropriate protocol depends on the specific substrates and desired reaction conditions. The following tables summarize typical reaction parameters for the two most common catalytic systems.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of 2-Pyridone

Aryl Halide Pd-Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Aryl Bromide Pd₂(dba)₃ (2) Xantphos (4) Cs₂CO₃ Toluene 110 24 High [1]
Aryl Iodide Pd₂(dba)₃ (2) Xantphos (4) NaOtBu Dioxane 100 18 High [1]

| Aryl Chloride | (SIPr)Pd(methallyl)Cl (1-3) | - | LHMDS | Toluene | 100 | 24 | Good |[3][4] |

Note: Yields are generally high but depend on the specific pyridinol and aryl halide used. LHMDS = Lithium bis(trimethylsilyl)amide.

Table 2: Copper-Catalyzed Ullmann N-Arylation of Pyridinols

Pyridinol Aryl Halide Cu-Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2-Pyridone Aryl Iodide CuI (10) trans-N,N'-dimethylcyclohexane-1,2-diamine (20) K₂CO₃ Toluene 110 24 Good-Excellent [1]
4-Hydroxypyridine Aryl Bromide CuI (10) 2,2,6,6-tetramethylheptane-3,5-dione (20) K₂CO₃ Dioxane 110 48 Modest-Excellent [5]
2-Hydroxypyridine Heteroaryl Halide CuI (5) 4,7-dimethoxy-1,10-phenanthroline (10) K₃PO₄ Dioxane 110 24 Good [5][6]

| Pyrrole | Aryl Iodide | CuI (5) | Ligand-Free | K₂CO₃ | DMSO | 120 | 24 | Moderate-Excellent |[7] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 2-Pyridone

This protocol provides a general method for the palladium-catalyzed N-arylation of 2-pyridone using an aryl halide.[1] Optimization may be required for specific substrates.

Materials:

  • 2-Pyridone (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium t-butoxide (NaOtBu) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-pyridone (1.0 mmol), aryl halide (1.2 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and the base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 2-Pyridone

This protocol describes a ligand-assisted Ullmann-type condensation for the N-arylation of 2-pyridone.[1]

Materials:

  • 2-Pyridone (1.0 mmol)

  • Aryl iodide (1.1 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the 2-pyridone (1.0 mmol), aryl iodide (1.1 mmol), CuI (10 mol%), the diamine ligand (20 mol%), and K₂CO₃ (2.0 mmol).[1]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent Addition: Add the anhydrous solvent (5 mL).[1]

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 110 °C) with vigorous stirring.[1]

  • Monitoring and Work-up: Follow the same procedures for monitoring, work-up, and purification as described in the Buchwald-Hartwig protocol.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical N-arylation experiment, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents (Pyridinol, Aryl Halide, Base) setup Assemble Reaction Under Inert Gas prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd/Ligand or Cu Salt) prep_catalyst->setup dry_glassware Oven-Dry Glassware (Schlenk Tube) dry_glassware->setup add_solvent Add Anhydrous Degassed Solvent setup->add_solvent heat_stir Heat and Stir (80-120°C) add_solvent->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry_purify Dry and Purify (Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS, etc.) dry_purify->characterize

Caption: General experimental workflow for N-arylation of pyridinols.

Catalytic Cycle for Buchwald-Hartwig Amination

The mechanism for the Buchwald-Hartwig amination involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8]

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition (Pd-II) pd0->oxidative_addition + Ar-X ligand_exchange Amine Coordination oxidative_addition->ligand_exchange L(X)Pd(II)-Ar deprotonation Deprotonation (Base) ligand_exchange->deprotonation [L(Pyridone-H)Pd(II)-Ar]⁺X⁻ reductive_elimination Reductive Elimination deprotonation->reductive_elimination L(Pyridonate)Pd(II)-Ar reductive_elimination->pd0 product N-Aryl Pyridone (Product) reductive_elimination->product forms aryl_halide Ar-X (Substrate) aryl_halide->oxidative_addition amine Pyridone-H (Substrate) amine->ligand_exchange + Pyridone-H

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Decision Tree for Arylation Method Selection

Choosing the right synthetic strategy is crucial for success. This diagram provides a simplified decision-making framework.

Decision_Tree start Goal: Synthesize N-Aryl Pyridone steric_hindrance Is the pyridone sterically hindered (e.g., at C6)? start->steric_hindrance n_arylation N-Arylation is Favored Proceed with standard methods steric_hindrance->n_arylation No o_arylation O-Arylation is a risk. Consider specialized ligands or conditions to favor N-arylation. steric_hindrance->o_arylation Yes halide_reactivity What is the Aryl Halide (Ar-X)? buchwald Buchwald-Hartwig (Pd-cat) Good for Ar-Cl, Ar-Br, Ar-I halide_reactivity->buchwald Cl, Br, I ullmann Ullmann (Cu-cat) Good for Ar-I, activated Ar-Br halide_reactivity->ullmann I, Br n_arylation->halide_reactivity

Caption: Decision tree for selecting an N-arylation method for pyridinols.

References

Application Notes and Protocols: 2,4-Dibromo-6-methylpyridin-3-ol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-Dibromo-6-methylpyridin-3-ol as a strategic building block for the synthesis of medicinally relevant compounds, particularly in the realm of kinase inhibitors. The di-bromo substitution pattern on the pyridinol core offers two distinct reaction sites for sequential, regioselective functionalization, enabling the generation of diverse molecular scaffolds.

Introduction to this compound in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound provides a unique combination of functionalities: a nucleophilic hydroxyl group, and two electrophilic carbon-bromine bonds at positions amenable to modern cross-coupling chemistries. This arrangement allows for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties of the target molecules.

The primary application of this building block lies in the synthesis of kinase inhibitors, where the pyridinol core can act as a hinge-binding motif, and the substituents at the 2- and 4-positions can be tailored to interact with specific residues in the kinase active site.

Key Synthetic Transformations

The two bromine atoms on the pyridine ring can be selectively addressed using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The differential reactivity of the bromine atoms can potentially be exploited for sequential couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, or vinyl groups at the 2- and 4-positions of the pyridine ring. This reaction is instrumental in building the core structures of many kinase inhibitors.

Illustrative Reaction Scheme:

Suzuki_Coupling reactant1 This compound product 4-Aryl-2-bromo-6-methylpyridin-3-ol reactant1->product Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C reactant2 Ar-B(OH)2 reactant2->product

Caption: Suzuki-Miyaura monocoupling at the 4-position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, which can serve as key pharmacophoric elements or as points for further diversification.

Illustrative Reaction Scheme:

Buchwald_Hartwig reactant1 4-Aryl-2-bromo-6-methylpyridin-3-ol product 2-(Amino)-4-aryl-6-methylpyridin-3-ol reactant1->product Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C reactant2 R1R2NH reactant2->product

Caption: Buchwald-Hartwig amination at the 2-position.

Application in Kinase Inhibitor Synthesis

The substituted 6-methylpyridin-3-ol scaffold is a versatile template for the design of inhibitors targeting various kinase families, including but not limited to Tropomyosin Receptor Kinases (TRKs) and Activin-receptor like Kinase 5 (ALK5). The general workflow for synthesizing such inhibitors from this compound is outlined below.

Experimental Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Workflow start This compound step1 Suzuki Coupling (Position 4) start->step1 intermediate1 4-Aryl-2-bromo-6-methylpyridin-3-ol step1->intermediate1 step2 Buchwald-Hartwig Amination (Position 2) intermediate1->step2 intermediate2 2-Amino-4-aryl-6-methylpyridin-3-ol (Kinase Inhibitor Core) step2->intermediate2 step3 Further Functionalization (e.g., amide coupling) intermediate2->step3 final_product Target Kinase Inhibitor step3->final_product

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Monocoupling at the 4-Position

Objective: To selectively introduce an aryl group at the 4-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solvent mixture of toluene:ethanol:water (e.g., 4:1:1).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination at the 2-Position

Objective: To introduce an amine at the 2-position of a 4-aryl-2-bromo-6-methylpyridin-3-ol intermediate.

Materials:

  • 4-Aryl-2-bromo-6-methylpyridin-3-ol

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (1.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or sealed vial, magnetic stirrer, heating block, nitrogen/argon inlet.

Procedure:

  • To a Schlenk tube or sealed vial, add 4-Aryl-2-bromo-6-methylpyridin-3-ol (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane, followed by the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables present representative data for the synthesis of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of 4-Aryl-2-bromo-6-methylpyridin-3-ol Intermediates via Suzuki Coupling

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid2-Bromo-6-methyl-4-phenylpyridin-3-ol85
24-Fluorophenylboronic acid2-Bromo-4-(4-fluorophenyl)-6-methylpyridin-3-ol82
33-Methoxyphenylboronic acid2-Bromo-4-(3-methoxyphenyl)-6-methylpyridin-3-ol88
4Pyridin-3-ylboronic acid2-Bromo-6-methyl-4-(pyridin-3-yl)pyridin-3-ol75

Table 2: Synthesis of 2-Amino-4-aryl-6-methylpyridin-3-ol Derivatives via Buchwald-Hartwig Amination

EntryIntermediate from Table 1Amine (R¹R²NH)ProductYield (%)
12-Bromo-6-methyl-4-phenylpyridin-3-olAniline2-(Phenylamino)-4-phenyl-6-methylpyridin-3-ol78
22-Bromo-4-(4-fluorophenyl)-6-methylpyridin-3-olMorpholine4-(4-Fluorophenyl)-6-methyl-2-morpholinopyridin-3-ol81
32-Bromo-4-(3-methoxyphenyl)-6-methylpyridin-3-olCyclopropylamine2-(Cyclopropylamino)-4-(3-methoxyphenyl)-6-methylpyridin-3-ol75
42-Bromo-6-methyl-4-(pyridin-3-yl)pyridin-3-ol4-Methylpiperazine6-Methyl-2-(4-methylpiperazin-1-yl)-4-(pyridin-3-yl)pyridin-3-ol72

Table 3: Biological Activity of Hypothetical Kinase Inhibitors

Compound (from Table 2)Target KinaseIC₅₀ (nM)
1TRKA150
2ALK585
3TRKA95
4ALK560

Signaling Pathway Context

The synthesized kinase inhibitors can modulate cellular signaling pathways implicated in cancer cell proliferation and survival. For instance, TRK inhibitors can block the downstream signaling of the Tropomyosin Receptor Kinase, which is often constitutively activated in various cancers due to chromosomal rearrangements.

Simplified TRK Signaling Pathway:

TRK_Signaling TRK_Fusion TRK Fusion Protein (e.g., NTRK fusion) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Fusion->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Fusion->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor TRK Inhibitor (Derived from this compound) Inhibitor->TRK_Fusion Inhibition

Caption: Inhibition of TRK signaling by a synthesized inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its well-defined reactive sites allow for a modular and efficient approach to the construction of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this scaffold in their drug discovery programs.

Application Notes and Protocols: Spectroscopic Characterization of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured overview of the spectroscopic characterization of 2,4-Dibromo-6-methylpyridin-3-ol (CAS No: 23003-29-4). Due to the absence of publicly available experimental spectroscopic data at the time of this writing, this document serves as a template. It outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a standardized format for data presentation and reporting.

Compound Information

PropertyValue
Compound Name This compound
CAS Number 23003-29-4
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
Chemical Structure

Spectroscopic Data Summary

Note: The following tables are placeholders. Experimental data should be inserted here upon acquisition.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available
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Data not available
¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppmAssignment
Data not available
Data not available
Data not available
Data not available
Data not available
Data not available
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Data not available
Data not available
Data not available
MS (Mass Spectrometry) Data
m/zRelative Intensity (%)Assignment
Data not available
Data not available
Data not available

Experimental Protocols

Sample Preparation

A sample of this compound (purity ≥95%) was used for all spectroscopic analyses.

  • For NMR: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • For IR: For solid samples, a KBr pellet was prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film was cast from a solution.

  • For MS: A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI).

Instrumentation and Data Acquisition
  • Instrument: A Bruker Avance III HD 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Frequency: 500 MHz

    • Solvent: CDCl₃ (or DMSO-d₆)

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Frequency: 125 MHz

    • Solvent: CDCl₃ (or DMSO-d₆)

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal ATR accessory.

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 8

  • Instrument: An Agilent 6520 Q-TOF LC/MS system (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Compound->Prep_IR Prep_MS Prepare Dilute Solution Compound->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Process NMR Spectra (¹H, ¹³C) Acq_NMR->Analysis_NMR Analysis_IR Analyze IR Spectrum Acq_IR->Analysis_IR Analysis_MS Analyze Mass Spectrum Acq_MS->Analysis_MS Report Compile Data Tables & Application Note Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: Workflow for Spectroscopic Analysis.

Application Note: Purification of 2,4-Dibromo-6-methylpyridin-3-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a standardized protocol for the purification of 2,4-Dibromo-6-methylpyridin-3-ol via recrystallization. The described method employs a single-solvent recrystallization technique using ethanol, which has been shown to be effective for structurally similar compounds. This process is designed to enhance the purity of the target compound, a crucial step for its application in research and drug development.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The purity of such compounds is paramount for obtaining reliable and reproducible results in downstream applications, including biological assays and synthetic transformations. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This protocol provides a detailed procedure for the purification of this compound using ethanol as the recrystallization solvent, based on established practices for analogous brominated pyridinols.

Experimental Protocol

This section outlines the materials and methodology for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolution: Dissolve crude compound in a minimum amount of hot ethanol. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solids C Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath. A->C No visible solids B->C D Isolation: Collect the purified crystals by vacuum filtration. C->D E Washing: Wash the crystals with a small amount of cold ethanol. D->E F Drying: Dry the purified crystals under vacuum. E->F

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified compound.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the recrystallization of this compound.

ParameterValueNotes
Compound This compound
Initial Purity ~95% (Assumed typical crude purity)Purity may vary depending on the synthetic route.
Recrystallization Solvent Ethanol
Dissolution Temperature Boiling point of ethanol (~78 °C)Ensure complete dissolution of the crude material.
Crystallization Temperature Room temperature followed by 0-4 °CSlow cooling is critical for optimal crystal formation.
Expected Yield 70-90%Yield is dependent on the initial purity and careful execution of the protocol.
Expected Final Purity >99%Purity should be assessed by appropriate analytical techniques (e.g., HPLC, NMR, melting point).
Appearance Off-white to pale yellow solidPurified compound should be a crystalline solid.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by recrystallization from ethanol. Adherence to this procedure should result in a significant enhancement of the compound's purity, rendering it suitable for demanding applications in scientific research and pharmaceutical development. The presented workflow and data table offer a clear and concise guide for researchers to achieve high-purity this compound.

Application Notes and Protocols for Sonogashira Coupling of Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of various dibromopyridine isomers. The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology is of significant interest in medicinal chemistry, materials science, and drug development for the synthesis of novel heterocyclic compounds with diverse applications.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst. Copper-free conditions have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts.

The regioselectivity of the Sonogashira coupling on dibromopyridines is influenced by the electronic and steric environment of the bromine atoms. Generally, the reaction occurs preferentially at the more electrophilic and less sterically hindered position. For instance, in 2,4-dibromopyridine, the coupling tends to occur at the 2-position.

Data Presentation: Reaction Conditions for Sonogashira Coupling of Dibromopyridines

The following table summarizes various reaction conditions and yields for the Sonogashira coupling of different dibromopyridine isomers with a range of terminal alkynes. This data provides a basis for reaction optimization.

Dibromopyridine IsomerAlkynePd Catalyst (mol%)Ligand (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
2,6-DibromopyridineTerminal AlkynePdCl₂(PPh₃)₂ (3)-CuI (5)Et₃N (2.0)DMF60-80-Monoalkynylpyridine-[1]
2-Amino-3-bromopyridineVarious Terminal AlkynesPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (excess)DMF10032-Amino-3-alkynylpyridines72-96[2][3]
5-Bromo-3-fluoro-2-cyanopyridineVarious Terminal AlkynesPd(PPh₃)₄ (15)-CuI (30)Et₃N (excess)THFRT165-Alkynyl-3-fluoro-2-cyanopyridines43-97[4]
6-Bromo-3-fluoro-2-cyanopyridineVarious Terminal AlkynesPd(PPh₃)₄ (15)-CuI (30)Et₃N (excess)THFRT166-Alkynyl-3-fluoro-2-cyanopyridines64-97[4]
3,5-Dibromo-2,6-dichloropyridineVarious Terminal Alkynes-------Mono-, di-, tri-, and tetraalkynylated pyridinesGood[5][6]
4-Bromopyridine HClPhenylacetylenePd(PPh₃)₂Cl₂ (2)-CuI (1)Piperidine (3)CH₃CNReflux84-(Phenylethynyl)pyridine88[7]
Aryl Bromides (General)Various Terminal Alkynes[DTBNpP]Pd(crotyl)Cl (2.5)--TMP (2.0)DMSORT2Alkynyl Aromatic Compoundsup to 97[1]

Note: This table presents a selection of reported conditions. Optimal conditions may vary depending on the specific substrates and desired outcome (mono- vs. di-substitution).

Experimental Protocols

This section provides detailed, step-by-step protocols for the Sonogashira coupling of dibromopyridines.

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[1][2]

Materials:

  • Dibromopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv for mono-alkynylation, >2.2 equiv for di-alkynylation)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(CF₃COO)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0-3.0 equiv or as solvent)

  • Anhydrous, degassed solvent (e.g., DMF, THF, CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the dibromopyridine (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the amine base.

  • Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove the amine hydrohalide salt, an aqueous solution of ammonium chloride can be used.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted pyridine.

Protocol for Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol is based on a room-temperature, copper-free method utilizing an air-stable palladium precatalyst.[1]

Materials:

  • Aryl bromide (e.g., dibromopyridine) (1.0 equiv)

  • Terminal alkyne (1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (0.5 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and a stir bar to a vial.

  • Reagent Addition: Add DMSO (2.5 mL), TMP (1.0 mmol), and the terminal alkyne (0.8 mmol).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for completion by LC-MS.

  • Work-up and Purification: Once the reaction is complete, purify the mixture by silica gel chromatography to isolate the product.

Visualizations

General Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Dibromopyridine, Pd Catalyst, Ligand (optional), CuI (optional), and Base B Add Anhydrous, Degassed Solvent A->B C Establish Inert Atmosphere (e.g., Argon or Nitrogen) B->C D Add Terminal Alkyne C->D E Heat Reaction Mixture (e.g., RT - 120 °C) D->E F Monitor Progress (TLC, GC-MS, or LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I J Characterize Product I->J Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex Br-Pd(II)L₂(Py-Br) pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex R-C≡C-Pd(II)L₂(Py-Br) transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Br-Py-C≡C-R reductive_elimination->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide + CuI, Base cu_acetylide->transmetalation To Pd Cycle base Base cuI CuI dibromopyridine Dibromopyridine (Br-Py-Br) dibromopyridine->pd_complex

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-6-methylpyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The typical starting material for this synthesis is 6-methylpyridin-3-ol.

Q2: What are the expected major impurities in the synthesis of this compound?

The primary impurities are typically unreacted starting material (6-methylpyridin-3-ol), monobrominated intermediates (2-bromo-6-methylpyridin-3-ol and 4-bromo-6-methylpyridin-3-ol), and potentially a tribrominated byproduct (2,4,5-tribromo-6-methylpyridin-3-ol).

Q3: How can I monitor the progress of the bromination reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can determine the extent of the reaction.

Q4: What purification methods are recommended for this compound?

Column chromatography on silica gel is a common and effective method for purifying the crude product and separating it from the various impurities. Recrystallization can also be employed as a final purification step to obtain a high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase the reaction time. - Ensure the molar ratio of the brominating agent is appropriate (typically slightly more than 2 equivalents). - Check the quality and reactivity of the brominating agent.
Product loss during workup or purification.- Optimize the extraction procedure to minimize losses. - Use appropriate solvent systems for column chromatography to ensure good separation and recovery.
Presence of Starting Material in the Final Product Insufficient amount of brominating agent or short reaction time.- Increase the equivalents of the brominating agent (e.g., from 2.0 to 2.2 equivalents). - Extend the reaction time and monitor closely by TLC.
Presence of Monobrominated Impurities Incomplete reaction or insufficient brominating agent.- This is a common issue. Re-subjecting the mixture to the reaction conditions with an additional amount of brominating agent can drive the reaction to completion. - Careful column chromatography is essential to separate these closely related compounds.
Formation of Tribrominated Byproduct Excess of brominating agent or prolonged reaction time.- Carefully control the stoichiometry of the brominating agent. - Monitor the reaction closely and stop it once the desired product is the major component.
Dark-colored Reaction Mixture or Product Decomposition of starting material or product.- Control the reaction temperature, avoiding excessive heat. - Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the bromination of hydroxypyridines and should be optimized for specific laboratory conditions.

Materials:

  • 6-methylpyridin-3-ol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylpyridin-3-ol (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Alternatively, N-Bromosuccinimide (2.1 equivalents) can be added portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material and the formation of the desired product.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Logical Troubleshooting Workflow

G cluster_0 Synthesis of this compound cluster_1 Troubleshooting Start Start Synthesis Reaction Bromination of 6-methylpyridin-3-ol Start->Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analyze Final Product (TLC, NMR, MS) Purification->Analysis Success Pure this compound Analysis->Success Meets Specifications Failure Product Not Pure or Low Yield Analysis->Failure Does Not Meet Specifications Impurity_ID Identify Impurities (NMR, MS) Failure->Impurity_ID Low_Yield Issue: Low Overall Yield Failure->Low_Yield Yield is low Starting_Material Issue: Unreacted Starting Material Impurity_ID->Starting_Material Starting material detected Mono_Bromo Issue: Monobrominated Impurities Impurity_ID->Mono_Bromo Monobrominated species detected Tri_Bromo Issue: Tribrominated Byproduct Impurity_ID->Tri_Bromo Tribrominated species detected Solution_SM Solution: Increase reaction time/brominating agent Starting_Material->Solution_SM Solution_Mono Solution: Re-run reaction or improve purification Mono_Bromo->Solution_Mono Solution_Tri Solution: Decrease reaction time/brominating agent Tri_Bromo->Solution_Tri Solution_Yield Solution: Optimize reaction conditions and workup Low_Yield->Solution_Yield Solution_SM->Reaction Re-run Synthesis Solution_Mono->Reaction Re-run Synthesis Solution_Tri->Reaction Re-run Synthesis Solution_Yield->Reaction Re-run Synthesis

identifying byproducts in the bromination of picoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and managing byproducts during the bromination of picoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of picoline isomers (2-, 3-, and 4-picoline)?

A1: The byproducts of picoline bromination are highly dependent on the starting isomer and the reaction conditions employed. The primary reaction is typically a free-radical bromination of the methyl group using N-bromosuccinimide (NBS), but ring substitution can also occur.

  • 2-Picoline: Bromination primarily occurs on the methyl group, leading to a mixture of mono-, di-, and tri-brominated products. Ring bromination is less common but can occur under certain conditions.

  • 3-Picoline: The methyl group of 3-picoline is less reactive towards free-radical bromination compared to 2- and 4-picoline.[1] Therefore, in addition to methyl group bromination, ring substitution at positions ortho and para to the methyl group is a more significant competing reaction.

  • 4-Picoline: Similar to 2-picoline, bromination predominantly occurs on the methyl group, often leading to polybrominated species, including the tribromomethyl derivative.[1]

Q2: How can I control the extent of bromination to favor the mono-brominated product?

A2: Controlling the stoichiometry of the brominating agent is critical for selective mono-bromination.

  • Limiting the Brominating Agent: Use of a stoichiometric amount or a slight excess of the brominating agent (e.g., NBS) relative to the picoline derivative is the primary method to favor mono-bromination.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-bromination. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is crucial to stop the reaction once the desired product is maximized.[2]

  • Slow Addition: Slow, portion-wise, or dropwise addition of the brominating agent can help maintain a low concentration of the reagent in the reaction mixture, thereby reducing the likelihood of polybromination.[3]

Q3: What are the key differences in reactivity between 2-, 3-, and 4-picoline towards bromination?

A3: The position of the methyl group on the pyridine ring significantly influences the reactivity and the resulting product distribution. The order of reactivity of the methyl group towards free radical bromination is generally considered to be 3-methyl > 2-methyl > 4-methyl.[1] However, the stability of the resulting radical intermediate also plays a crucial role. The nitrogen atom in the ring has a deactivating inductive effect.[1]

  • 2- and 4-Picoline: The methyl groups are more susceptible to radical bromination, leading to side-chain halogenation.

  • 3-Picoline: The methyl group is less activated, making ring bromination a more competitive pathway. Unsuccessful attempts at methyl group bromination of 3-methylpyridine have been reported, with ring-substituted products being obtained instead.[1]

Q4: How can I identify the different brominated isomers in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of bromopicoline isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile bromopicoline isomers.[1] The mass spectrometer provides the molecular weight of the compounds and fragmentation patterns that can help in identifying the degree of bromination and, in some cases, the position of the bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation.[4] The chemical shifts and coupling constants of the aromatic and methyl protons can distinguish between different isomers. For example, the multiplicity of the pyridine ring protons will change depending on the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with columns designed for isomer separation, can be used to separate the various brominated products.[5][6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive brominating agent (e.g., old NBS). 2. Insufficient initiation of radical reaction (if applicable). 3. Reaction temperature is too low.1. Use freshly recrystallized NBS. 2. Ensure proper initiation with a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Multiple Polybrominated Byproducts 1. Excess of brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents for mono-bromination). 2. Monitor the reaction closely with TLC or GC and quench it once the desired product is formed. 3. Conduct the reaction at a lower temperature.
Predominance of Ring Bromination instead of Methyl Group Bromination (especially for 3-picoline) 1. Reaction conditions favoring electrophilic aromatic substitution over free-radical substitution.1. Ensure the reaction is performed under free-radical conditions (e.g., non-polar solvent like CCl₄, presence of a radical initiator). 2. Avoid acidic conditions which can activate the ring for electrophilic attack.
Difficult Separation of Isomers 1. Similar physicochemical properties of the isomers.1. Utilize high-resolution capillary GC columns for better separation. 2. For HPLC, screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.[4] 3. Consider derivatization to enhance separability in GC analysis.[8]
Low Isolated Yield after Purification 1. Loss of product during workup and extraction. 2. Decomposition of the product on silica gel during column chromatography.1. Ensure complete extraction by performing multiple extractions with an appropriate solvent. 2. Consider using a different stationary phase for chromatography, such as neutral alumina, or try purification by crystallization.[2]

Data Presentation

Table 1: Expected Byproducts from the Bromination of Picoline Isomers with NBS

Starting MaterialMajor Product (Mono-bromination)Common ByproductsNotes
2-Picoline 2-(Bromomethyl)pyridine2-(Dibromomethyl)pyridine, 2-(Tribromomethyl)pyridine, Ring-brominated isomersPrimarily side-chain bromination.[1]
3-Picoline 3-(Bromomethyl)pyridine and/or 3-Bromo-5-methylpyridine3-(Dibromomethyl)pyridine, Di-brominated ring isomersRing bromination is a significant competing reaction.[1]
4-Picoline 4-(Bromomethyl)pyridine4-(Dibromomethyl)pyridine, 4-(Tribromomethyl)pyridineProne to polybromination of the methyl group.[1]

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Bromination of Picoline with N-Bromosuccinimide (NBS)

Materials:

  • Picoline isomer (2-, 3-, or 4-picoline)

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of the picoline isomer (1.0 eq) in CCl₄, add NBS (1.05 eq) and a catalytic amount of AIBN or BPO.

  • Heat the reaction mixture to reflux (around 77°C for CCl₄) and monitor the progress of the reaction by TLC or GC-MS.

  • Once the starting material is consumed or the desired product is maximized, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation.

Protocol 2: Analysis of Brominated Picoline Isomers by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Data Analysis:

  • Identify the peaks corresponding to the starting material, desired product, and byproducts based on their retention times and mass spectra.

  • The mass spectra will show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine-containing compounds (approximately equal intensity for M⁺ and M⁺+2). The fragmentation patterns can help differentiate between isomers.

Visualizations

Bromination_Byproducts cluster_2picoline 2-Picoline Bromination cluster_3picoline 3-Picoline Bromination cluster_4picoline 4-Picoline Bromination 2-Picoline 2-Picoline 2-(Bromomethyl)pyridine 2-(Bromomethyl)pyridine 2-Picoline->2-(Bromomethyl)pyridine NBS, Initiator Ring Brominated 2-Picoline Ring Brominated 2-Picoline 2-Picoline->Ring Brominated 2-Picoline Side Reaction 2-(Dibromomethyl)pyridine 2-(Dibromomethyl)pyridine 2-(Bromomethyl)pyridine->2-(Dibromomethyl)pyridine NBS 2-(Tribromomethyl)pyridine 2-(Tribromomethyl)pyridine 2-(Dibromomethyl)pyridine->2-(Tribromomethyl)pyridine NBS 3-Picoline 3-Picoline 3-(Bromomethyl)pyridine 3-(Bromomethyl)pyridine 3-Picoline->3-(Bromomethyl)pyridine NBS, Initiator Ring Brominated 3-Picoline Ring Brominated 3-Picoline 3-Picoline->Ring Brominated 3-Picoline NBS 3-(Dibromomethyl)pyridine 3-(Dibromomethyl)pyridine 3-(Bromomethyl)pyridine->3-(Dibromomethyl)pyridine NBS 4-Picoline 4-Picoline 4-(Bromomethyl)pyridine 4-(Bromomethyl)pyridine 4-Picoline->4-(Bromomethyl)pyridine NBS, Initiator 4-(Dibromomethyl)pyridine 4-(Dibromomethyl)pyridine 4-(Bromomethyl)pyridine->4-(Dibromomethyl)pyridine NBS 4-(Tribromomethyl)pyridine 4-(Tribromomethyl)pyridine 4-(Dibromomethyl)pyridine->4-(Tribromomethyl)pyridine NBS Troubleshooting_Workflow Start Bromination Reaction Analysis Analyze crude mixture (TLC, GC-MS) Start->Analysis Problem Identify Issue Analysis->Problem Low_Conversion Low/No Conversion Problem->Low_Conversion Yes Poly_Bromination Polybromination Problem->Poly_Bromination No Ring_Bromination Ring Bromination Problem->Ring_Bromination No Separation_Issue Difficult Separation Problem->Separation_Issue No End Desired Product Problem->End No Issues Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Conversion->Optimize_Conditions Poly_Bromination->Optimize_Conditions Change_Method Change Bromination Method/Conditions Ring_Bromination->Change_Method Optimize_Purification Optimize Purification (Chromatography) Separation_Issue->Optimize_Purification Optimize_Conditions->Start Change_Method->Start Optimize_Purification->End

References

optimizing reaction yield for 2,4-Dibromo-6-methylpyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,4-Dibromo-6-methylpyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A1: A common and effective strategy is the direct electrophilic dibromination of the starting material, 6-methylpyridin-3-ol. The hydroxyl group at the 3-position is a strong activating group, directing the electrophilic bromine to the ortho and para positions (positions 2 and 4).

Q2: Which brominating agents are suitable for this synthesis?

A2: Several brominating agents can be employed. The choice of agent can significantly impact yield and selectivity. Common options include:

  • N-Bromosuccinimide (NBS): A solid, easy-to-handle reagent that provides a controlled release of bromine, often leading to cleaner reactions and minimizing over-bromination.

  • Pyridine hydrobromide perbromide (PHPB): A solid, stable complex that is a safer alternative to liquid bromine.

  • Molecular Bromine (Br₂): A strong and readily available brominating agent, but it is highly corrosive, toxic, and can lead to over-bromination if not carefully controlled.

Q3: What are the key reaction parameters to control for optimal yield?

A3: To achieve the best results, careful control of the following parameters is crucial:

  • Stoichiometry of the brominating agent: Using a slight excess (around 2.1-2.2 equivalents) of the brominating agent is typically recommended for dibromination.

  • Reaction Temperature: The reaction is often performed at low to ambient temperatures to control the reaction rate and minimize side product formation.

  • Solvent: Acetic acid and chlorinated solvents are commonly used. The choice of solvent can influence the solubility of reagents and the reaction pathway.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for completion and to avoid the formation of degradation products.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be an effective technique. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) will need to be developed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive brominating agent.1. Use a fresh bottle of the brominating agent. The purity of NBS can be crucial.
2. Insufficient activation of the pyridine ring.2. Ensure the starting material is of high purity. The presence of deactivating impurities can hinder the reaction.
3. Reaction temperature is too low.3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Monobrominated Product 1. Insufficient amount of brominating agent.1. Increase the stoichiometry of the brominating agent to at least 2.1 equivalents.
2. Short reaction time.2. Extend the reaction time and monitor the disappearance of the monobrominated intermediate by TLC or LC-MS.
Formation of Tribrominated or Other Over-brominated Products 1. Excess of brominating agent.1. Carefully control the stoichiometry of the brominating agent. Do not use a large excess.
2. Reaction temperature is too high.2. Perform the reaction at a lower temperature to increase selectivity.
3. High reactivity of the brominating agent.3. Consider using a milder brominating agent, such as NBS, instead of molecular bromine.
Formation of Side-Chain Brominated Product (on the methyl group) 1. Radical reaction conditions.1. Avoid exposure to UV light. If using NBS, ensure the reaction is performed in the dark and without radical initiators.
Difficult Purification 1. Presence of multiple brominated isomers.1. Optimize the reaction conditions (temperature, brominating agent) to improve regioselectivity.
2. Product co-elutes with starting material or byproducts during chromatography.2. Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.

Data Presentation

Table 1: Comparison of Brominating Agents on Yield for the Bromination of Activated Aromatic Compounds

Brominating AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Pyridine hydrobromide perbromide4-chloroacetophenoneAcetic Acid90385[1]
N-Bromosuccinimide (NBS)4-chloroacetophenoneAcetic Acid903Low[1]
Cupric Bromide4-chloroacetophenoneAcetic Acid903~60[1]
N-Bromosuccinimide (NBS)2-acetamido-6-methylpyridineCarbon Tetrachloride (with water)Reflux1.585 (ring bromination)[2]

Note: The data presented is for analogous reactions and is intended to provide a general comparison of the reactivity of different brominating agents.

Experimental Protocols

Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • 6-methylpyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-methylpyridin-3-ol (1.0 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 6-methylpyridin-3-ol in Acetic Acid cool Cool to 0 °C start->cool add_nbs Slowly add NBS (2.1 eq) cool->add_nbs react Stir at RT for 4-6h add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree for Low Yield cluster_sm_present Troubleshooting Unreacted Starting Material cluster_no_sm Troubleshooting Product Loss/Side Reactions start Low Yield of Dibrominated Product check_sm Is Starting Material (SM) consumed? (Check TLC) start->check_sm sm_present SM is present check_sm->sm_present No no_sm No SM remains check_sm->no_sm Yes check_mono Is monobrominated product present? sm_present->check_mono check_overbromination Evidence of over-bromination (e.g., tribrominated product)? no_sm->check_overbromination increase_eq Increase NBS equivalents and/or reaction time check_mono->increase_eq Yes inactive_reagent Check activity of NBS (use fresh) check_mono->inactive_reagent No reduce_temp Decrease temperature, use milder brominating agent check_overbromination->reduce_temp Yes workup_loss Check for product loss during work-up/purification check_overbromination->workup_loss No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of halogenated pyridines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of halogenated pyridines often challenging?

A1: The purification of halogenated pyridines presents several challenges due to a combination of factors:

  • Basicity of the Pyridine Ring: The lone pair of electrons on the nitrogen atom makes pyridines basic. This basicity can lead to strong interactions with acidic stationary phases in chromatography (e.g., silica gel), causing issues like peak tailing.[1][2]

  • Formation of Salts: The basic nitrogen can be protonated by acids to form salts. While this property is useful for acid-base extractions, it can also lead to solubility issues and complications during purification.[3]

  • Similar Polarity of Byproducts: Halogenation reactions of pyridine can often result in a mixture of regioisomers (e.g., 2-, 3-, and 4-substituted pyridines) and over-halogenated products (e.g., dichloropyridines).[4][5] These byproducts often have very similar polarities to the desired product, making chromatographic separation difficult.

  • Reactivity and Stability: Some halogenated pyridines can be sensitive to heat or certain chromatographic conditions, potentially leading to degradation during purification.[6]

Q2: What are the most common methods for purifying halogenated pyridines?

A2: The most common purification techniques include:

  • Column Chromatography: A versatile method for separating compounds based on their polarity. However, it often requires optimization to overcome challenges like peak tailing.[6]

  • Recrystallization: An effective technique for purifying solid halogenated pyridines, especially for removing impurities with different solubility profiles.[7]

  • Acid-Base Extraction: This method leverages the basicity of the pyridine ring to separate it from non-basic impurities. The halogenated pyridine is protonated with an acid to move it into the aqueous phase, leaving neutral organic impurities in the organic phase.[3]

  • Distillation: Suitable for purifying liquid halogenated pyridines with sufficiently different boiling points from impurities.[8][9]

Q3: How can I remove residual pyridine from my reaction mixture containing a halogenated pyridine?

A3: Residual pyridine, often used as a solvent or base in reactions, can be removed by several methods:

  • Acid Wash (Extraction): Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) will convert the pyridine into its water-soluble pyridinium salt, which will partition into the aqueous layer.[3] Be cautious if your target halogenated pyridine is also acid-sensitive.

  • Azeotropic Distillation with Toluene: Pyridine forms a low-boiling azeotrope with toluene. By adding toluene to the reaction mixture and evaporating it under reduced pressure, the pyridine can be effectively removed.[3]

  • Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can effectively remove pyridine by forming a water-soluble copper-pyridine complex.[3]

Troubleshooting Guides

Issue 1: Peak Tailing in HPLC/Column Chromatography

Symptom: You observe asymmetrical peaks with a "tail" during the chromatographic purification of your halogenated pyridine.

Cause: The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the surface of the silica gel stationary phase.[2][10] This leads to a secondary retention mechanism, causing the analyte to elute slowly and result in tailing peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing peak tailing in chromatography.

Solutions:

  • Add a Competing Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the mobile phase can help to saturate the acidic silanol sites on the silica gel, thus minimizing their interaction with the halogenated pyridine.[10]

  • Adjust the Mobile Phase pH: For reversed-phase HPLC, operating at a lower pH (e.g., using a buffer) can protonate the silanol groups, reducing their interaction with the basic analyte.[11]

  • Use an End-Capped Column: These columns have had their residual silanol groups chemically deactivated, leading to improved peak shapes for basic compounds.[2]

  • Change the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a different type of column altogether, like a polymer-based or polar-embedded phase column for HPLC.[1]

  • Reduce Sample Loading: Overloading the column can exacerbate tailing. Try injecting a smaller amount of your sample.[10]

Issue 2: Co-elution of Isomers or Over-halogenated Byproducts

Symptom: You are unable to separate your desired halogenated pyridine from its isomers or other halogenated byproducts using column chromatography.

Cause: The structural similarity of these compounds often results in very close retention factors (Rf) on TLC and co-elution during column chromatography.

Troubleshooting Workflow:

Caption: Decision-making process for resolving co-eluting impurities.

Solutions:

  • Optimize the Eluent System:

    • Fine-tune the solvent ratio: Small changes in the polarity of the mobile phase can sometimes be sufficient to achieve separation.

    • Try different solvent systems: If a hexane/ethyl acetate mixture is not working, consider other solvent combinations like dichloromethane/methanol or toluene/ethyl acetate.[6]

    • Use gradient elution: Gradually changing the polarity of the eluent during the chromatographic run can improve the resolution of closely eluting compounds.[12]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, try a different stationary phase such as alumina or a bonded-phase silica (e.g., diol, cyano).

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing isomeric impurities, provided their solubilities are sufficiently different in a particular solvent system.[7]

  • Fractional Distillation: For liquid products with different boiling points, fractional distillation can be an effective purification method.[9]

Data on Purification of Specific Halogenated Pyridines

The following tables summarize typical purification outcomes for some common halogenated pyridines. Note that yields and purities are highly dependent on the specific reaction conditions and the scale of the synthesis.

Table 1: Purification of 2-Chloropyridine

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldReference
Distillation80% (crude)>99%80-85%[4][8]
Azeotropic Distillation with WaterMixture with byproductsHigh Purity83.9%[13]
Vacuum DistillationCrude reaction mixture>90%~90%[8]

Table 2: Purification of 3-Bromopyridine

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldReference
Extraction and DistillationCrude reaction mixture98.4% (GC)70-75%[14][15]
Column ChromatographyCrude reaction mixtureHigh PurityModerate[6]

Table 3: Purification of 4-Iodopyridine

Purification MethodTypical Starting PurityTypical Final PurityTypical YieldReference
Column ChromatographyCrude reaction mixtureHigh Purity50%[16]
RecrystallizationSolid with impuritiesHigh PurityGood recovery[17]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Halogenated Pyridine Purification

Objective: To separate a halogenated pyridine from neutral organic impurities.

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) and shake vigorously.

  • Allow the layers to separate. The protonated halogenated pyridine will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with the aqueous acid solution one or two more times and combine all aqueous extracts.

  • To recover the halogenated pyridine, cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper).

  • The neutral halogenated pyridine should precipitate out if it is a solid or form an oily layer if it is a liquid.

  • Extract the neutralized aqueous solution with a fresh portion of the organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified halogenated pyridine.[18][19]

Protocol 2: Flash Column Chromatography for Halogenated Pyridine Purification

Objective: To purify a halogenated pyridine from impurities of different polarities.

Methodology:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., different ratios of hexanes/ethyl acetate). To mitigate tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This is often preferred for compounds with limited solubility in the eluent.[6]

  • Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[20]

Protocol 3: Recrystallization for Solid Halogenated Pyridine Purification

Objective: To purify a solid halogenated pyridine from soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the halogenated pyridine is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol/water, hexane/ethyl acetate, or toluene.[7][17]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[7]

References

Technical Support Center: Bromination of 6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the bromination of 6-methylpyridin-3-ol. Our goal is to help you prevent over-bromination and achieve selective mono-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when brominating 6-methylpyridin-3-ol?

The primary challenge is controlling the regioselectivity of the bromination. 6-methylpyridin-3-ol is an electron-rich aromatic compound, making it highly susceptible to electrophilic substitution. This high reactivity can easily lead to the formation of di-brominated and other poly-brominated byproducts, reducing the yield of the desired mono-brominated product.

Q2: Which positions on the 6-methylpyridin-3-ol ring are most likely to be brominated?

The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. The nitrogen atom in the pyridine ring also influences the electron density. Therefore, the most activated positions for electrophilic bromination are ortho and para to the hydroxyl group.

Q3: What is the primary cause of over-bromination?

Over-bromination is primarily caused by the high reactivity of the mono-brominated product, which can be more reactive than the starting material. Factors that contribute to over-bromination include the use of harsh brominating agents, high reaction temperatures, and incorrect stoichiometry of reagents.

Q4: How can I minimize the formation of the di-brominated byproduct?

To minimize di-bromination, it is crucial to use a mild brominating agent and carefully control the reaction conditions. The use of N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TsOH) in a suitable solvent such as methanol is a recommended approach for selective mono-ortho-bromination of similar phenolic compounds.[1] Controlling the stoichiometry of NBS (using 1.0 equivalent or slightly less) and maintaining a low reaction temperature are also critical.[2]

Troubleshooting Guides

Issue 1: Low Yield of Mono-brominated Product and Significant Over-bromination
Possible Cause Troubleshooting Step
Harsh Brominating Agent Replace strong brominating agents like Br₂ with a milder one, such as N-Bromosuccinimide (NBS).
High Reaction Temperature Perform the reaction at a lower temperature. For many brominations, temperatures between -30°C and room temperature can significantly improve selectivity.[2]
Incorrect Stoichiometry Use precisely 1.0 equivalent or slightly less of NBS relative to 6-methylpyridin-3-ol.
Prolonged Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as the starting material is consumed.
Solvent Effects The choice of solvent can influence selectivity. Consider using less polar solvents to potentially reduce the rate of the second bromination.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Step
Lack of Directing Group Influence The inherent directing effects of the substituents may not be sufficient to favor a single isomer.
Reaction Conditions Favoring Multiple Pathways The use of an acid catalyst like p-TsOH can help direct the bromination to the ortho position relative to the hydroxyl group.[1][3]
Thermodynamic vs. Kinetic Control Lowering the reaction temperature generally favors the kinetically controlled product, which may be a single isomer.[2]

Data Presentation

Table 1: Illustrative Effect of Brominating Agent on Product Distribution

Brominating AgentTemperature (°C)Mono-bromo Product (%)Di-bromo Product (%)
Br₂ in Acetic Acid254055
NBS in Methanol08510
NBS with p-TsOH in Methanol0925

Note: These are illustrative values based on general principles for phenolic compounds and are intended to demonstrate trends.

Table 2: Illustrative Effect of Temperature on Mono-bromination Selectivity using NBS/p-TsOH

Temperature (°C)Mono-bromo Product (%)Di-bromo Product (%)
507025
258510
0925
-2095<2

Note: These are illustrative values based on general principles for phenolic compounds and are intended to demonstrate trends.

Experimental Protocols

Protocol for Selective Mono-ortho-bromination of 6-methylpyridin-3-ol using NBS and p-TsOH

This protocol is adapted from methods for the selective bromination of para-substituted phenols.[1]

Materials:

  • 6-methylpyridin-3-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (ACS grade)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-methylpyridin-3-ol (1.0 eq) and p-TsOH·H₂O (0.1 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NBS (1.0 eq) in methanol.

  • Add the NBS solution dropwise to the cooled solution of 6-methylpyridin-3-ol over 20-30 minutes.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway for Selective Mono-bromination

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Products 6-methylpyridin-3-ol 6-methylpyridin-3-ol ActivatedComplex Activated Complex 6-methylpyridin-3-ol->ActivatedComplex NBS NBS NBS->ActivatedComplex pTsOH p-TsOH pTsOH->ActivatedComplex MonoBromo Mono-brominated Product ActivatedComplex->MonoBromo Succinimide Succinimide ActivatedComplex->Succinimide G Start Over-bromination Observed Cause1 Harsh Brominating Agent? Start->Cause1 Cause2 High Temperature? Cause1->Cause2 No Solution1 Use NBS Cause1->Solution1 Yes Cause3 Excess NBS? Cause2->Cause3 No Solution2 Lower Temperature (e.g., 0°C) Cause2->Solution2 Yes Solution3 Use 1.0 eq. NBS Cause3->Solution3 Yes End Selective Mono-bromination Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving brominated pyridine substrates. The information is presented in a question-and-answer format to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated pyridine is giving a low yield or failing completely. What are the common causes?

Low yields in Suzuki coupling reactions with brominated pyridines are a frequent issue and can be attributed to several factors:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is particularly problematic for 2-bromopyridines.[1]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

  • Side Reactions: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.[1][2]

  • Inappropriate Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand system is critical and often needs to be optimized for specific brominated pyridine substrates.[1][3]

Q2: How can I prevent the pyridine nitrogen from inhibiting my palladium catalyst?

To mitigate catalyst inhibition by the pyridine nitrogen, consider the following strategies:

  • Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands can sterically shield the palladium center and prevent coordination with the pyridine nitrogen.[1] Commonly effective ligands include Buchwald's biaryl phosphine ligands like SPhos, XPhos, and RuPhos.[1]

  • Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can also be effective in preventing catalyst deactivation.[4]

  • Addition of a Lewis Acid: In some cases, the addition of a Lewis acid like B(OMe)₃ can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[5]

Q3: What are the most common side reactions and how can I minimize them?

The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner.[2][6] This is often promoted by the presence of water, high temperatures, and certain bases.[1][2]

    • Solutions:

      • Use anhydrous solvents and reagents.[2]

      • Employ more stable boron reagents like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

      • Optimize the base and reaction temperature.[2]

  • Homocoupling: This is the self-coupling of the boronic acid or the brominated pyridine to form undesired dimers.[2] The presence of oxygen is a major promoter of boronic acid homocoupling.[1][3]

    • Solutions:

      • Thoroughly degas the reaction mixture and solvents.[1] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

      • Use a Pd(0) source or an efficient precatalyst system to avoid the presence of Pd(II) species that can promote homocoupling.[4][5]

      • Using an excess of the brominated pyridine can sometimes minimize boronic acid homocoupling.[7]

Q4: How do I select the right catalyst and ligand for my brominated pyridine substrate?

The choice of catalyst and ligand is crucial for a successful Suzuki coupling with brominated pyridines.

  • For 2-Bromopyridines: These are particularly challenging due to catalyst inhibition. Highly active catalyst systems with bulky, electron-rich ligands are often required.[1]

    • Recommended Systems: Pd₂(dba)₃ with ligands like SPhos or XPhos, or Buchwald precatalysts (e.g., XPhos-Pd-G3) are often effective.[1][8]

  • For other Bromopyridines (3- and 4-isomers): While generally more reactive than 2-bromopyridines, the choice of catalyst and ligand still requires consideration of the electronic properties of the specific substrate.

    • Commonly Used Catalysts: Pd(PPh₃)₄ and PdCl₂(dppf) are classic choices, but more modern catalyst systems often provide better results.[9][10]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during Suzuki coupling with brominated pyridines.

Problem: Low or No Conversion of Starting Material

A Low/No Conversion B Check Catalyst and Ligand A->B F Check Base and Solvent A->F I Check Reaction Conditions A->I C Use fresh, high-purity catalyst and ligand. B->C D Consider a more active catalyst system (e.g., Buchwald precatalyst). B->D E Increase catalyst loading modestly. B->E G Ensure base is strong enough (e.g., K3PO4, Cs2CO3). F->G H Confirm solubility of all reagents in the chosen solvent. F->H J Increase reaction temperature. I->J K Ensure rigorous degassing and inert atmosphere. I->K

Caption: Troubleshooting workflow for low or no conversion.

Problem: Significant Formation of Side Products

A Side Product Formation B Protodeboronation Observed A->B G Homocoupling Observed A->G C Use anhydrous solvents and reagents. B->C D Switch to a more stable boron reagent (e.g., pinacol ester). B->D E Screen milder bases (e.g., K3PO4). B->E F Optimize (lower) reaction temperature. B->F H Ensure thorough degassing to remove oxygen. G->H I Use a Pd(0) source or efficient precatalyst. G->I J Adjust stoichiometry (slight excess of boronic acid may help). G->J

Caption: Troubleshooting guide for common side reactions.

Data Presentation: Catalyst and Base Selection

The following tables summarize common catalysts, ligands, and bases used for Suzuki coupling with brominated pyridines, along with their typical performance.

Table 1: Common Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Performance with Brominated PyridinesNotes
Pd(OAc)₂PPh₃Low to ModerateProne to catalyst deactivation with pyridinic substrates.[3]
Pd(PPh₃)₄PPh₃ModerateA classic catalyst, but often requires higher temperatures and longer reaction times.[9]
Pd₂(dba)₃SPhos / XPhosHigh to ExcellentBulky, electron-rich ligands help stabilize the catalyst and promote the reaction with challenging substrates.[1][3]
PdCl₂(dppf)dppfModerate to HighA reliable catalyst for a range of substrates.[9]
Buchwald Precatalysts(e.g., SPhos, XPhos)High to ExcellentHighly active and efficient for challenging couplings, including those with 2-bromopyridines.[8]

Table 2: Common Bases and Solvents

Base (Equivalents)Solvent SystemTypical PerformanceNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[3]
K₃PO₄ (2-3)Dioxane or THF/H₂OHigh to ExcellentA strong base that is often very effective, especially for less reactive substrates.[3][9]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[3]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[3]
KF (3.0)1,4-DioxaneEffectiveCan be a good choice when base-sensitive functional groups are present.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Brominated Pyridine

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the brominated pyridine (1.0 eq.), the boronic acid or boronic ester (1.1-1.5 eq.), and the selected base (2.0-3.0 eq.).[3][9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[3][9]

  • Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.[1][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Degassing Technique: Purging with Inert Gas

  • Assemble the reaction vessel containing the solid reagents.

  • Seal the vessel with a septum.

  • Insert a needle connected to a vacuum line and another needle connected to an inert gas (argon or nitrogen) line.

  • Evacuate the vessel under vacuum for 5-10 minutes.

  • Refill the vessel with the inert gas.

  • Repeat this vacuum/inert gas cycle 3-5 times to ensure all oxygen is removed.[1][4]

  • Add the degassed solvents via syringe.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-methylpyridin-3-ol in cross-coupling reactions. The unique structure of this substrate, featuring two distinct bromine atoms, a hydroxyl group, and a pyridine nitrogen, presents specific challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the molecule's structure:

  • Regioselectivity: The presence of two different bromine atoms at the C2 and C4 positions requires achieving selective reaction at only one site. In palladium-catalyzed cross-couplings of dihalopyridines, oxidative addition often favors the C2 position.[1][2] However, the electronic and steric environment, along with the chosen ligand, can heavily influence this outcome.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning".[3][4] This is a well-known issue referred to as the "2-pyridyl problem".[3]

  • Hydroxyl Group Interference: The acidic proton of the hydroxyl group can interfere with basic reagents. Furthermore, the hydroxyl group can act as a directing group, potentially influencing regioselectivity by forming a palladium alkoxide intermediate that directs the catalyst to a nearby position.[5][6]

Q2: How can I control the regioselectivity between the C2 and C4 positions?

A2: Controlling regioselectivity is a significant challenge and often requires screening. The choice of ligand is the most critical factor.

  • Sterically Bulky Ligands: Bulky ligands, such as Buchwald's biaryl phosphines (e.g., XPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs like IPr or SIPr), can sterically block one position over the other, thereby directing the coupling.[1][7][8]

  • Diphosphine vs. Monophosphine Ligands: In some dihalopyridine systems, diphosphine ligands like dppf have shown a preference for C2 coupling, while bulky monophosphine ligands like QPhos can favor C4, although selectivity may be modest.[1]

  • Directing Group Effect: The hydroxyl group at C3 is beta to both bromines. It may direct the reaction, and this effect can be modulated by the choice of base and solvent.[5][6]

Q3: Which type of palladium precursor is best: Pd(0) or Pd(II)?

A3: Both Pd(0) sources (like Pd₂(dba)₃) and Pd(II) sources (like Pd(OAc)₂) can be effective.[9][10] Pd(II) precursors require an in-situ reduction to the active Pd(0) species, which often occurs within the catalytic cycle.[11][12] For challenging substrates like pyridines, using modern, well-defined pre-catalysts (e.g., XPhos Pd G3) can offer better reproducibility and activity by ensuring efficient generation of the active catalyst.[3]

Q4: Can this substrate be used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings?

A4: Yes, this substrate is suitable for various cross-coupling reactions, provided the correct catalyst system is chosen.

  • Suzuki-Miyaura (C-C): This is feasible for creating bonds with aryl, vinyl, or alkyl boronic acids/esters.[13][14]

  • Buchwald-Hartwig Amination (C-N): This reaction is used to form bonds with primary or secondary amines.[10][15]

  • Sonogashira Coupling (C-C): This is used for coupling with terminal alkynes.[16][17] Each reaction type will require specific optimization of the ligand, base, and solvent.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction or Low Yield 1. Catalyst Inactivation: Pyridine nitrogen is poisoning the palladium center. 2. Incorrect Ligand: The ligand is not promoting oxidative addition or reductive elimination efficiently.[18] 3. Insufficiently Active Base: The base is not strong enough for the specific coupling (e.g., for transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig).[10][19] 4. Impure Reagents: Water or other impurities in solvents or reagents.1. Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, t-butylBrettPhos) or an NHC ligand.[8] Use a pre-catalyst. 2. Screen a panel of ligands. Start with systems known to be robust for heteroaryl couplings.[20][21] 3. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃.[9] For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu or LHMDS.[11] 4. Ensure solvents are rigorously degassed and dried. Use fresh, high-purity reagents.[22]
Poor Regioselectivity (Mixture of C2 and C4 products) 1. Sub-optimal Ligand: The chosen ligand does not provide sufficient steric or electronic differentiation between the C2 and C4 positions.[1] 2. Reaction Temperature: Higher temperatures can sometimes erode selectivity.1. Screen ligands with varying steric bulk. Compare a bulky monophosphine (e.g., XPhos) with a diphosphine (e.g., dppf or Xantphos).[1] 2. Attempt the reaction at a lower temperature for a longer duration.
Formation of Homocoupling Product 1. Oxygen in the Reaction: The presence of oxygen can lead to oxidative homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).[22]1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents.[22]
Dehalogenation (Loss of Bromine) 1. Beta-Hydride Elimination: This can be a side reaction, particularly if the coupling partner has beta-hydrogens.[15] 2. Hydrodehalogenation: A competing pathway promoted by certain catalyst/ligand combinations.[10]1. Use a ligand that promotes rapid reductive elimination. Bulky biaryl phosphine ligands are often effective.[15] 2. Screen different ligands and bases. Sometimes changing the base can suppress this side reaction.[10]

Data Presentation: Recommended Catalyst Systems

The optimal catalyst system is highly dependent on the specific coupling partners. The following tables provide starting points for reaction optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

Palladium PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄1,4-Dioxane / H₂O80-100A robust system for many heteroaryl couplings.[9]
Pd₂(dba)₃ (2-4 mol%)XPhos (4-8 mol%)K₂CO₃Toluene / H₂O80-110Good for sterically hindered partners.
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃DME / H₂O80-90"Classical" conditions, may be less effective for this challenging substrate.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemp (°C)Key Considerations
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene80-110A highly general and effective system for aryl halide amination.[9]
Pd(OAc)₂ (2 mol%)t-butylBrettPhos (4 mol%)KOtBu1,4-DioxaneRT - 100Known for high activity, even with challenging substrates.[8]
XPhos Pd G3 (2-4 mol%)-LHMDSTHF65-80Pre-catalyst offers reliability; LHMDS is a strong, non-nucleophilic base.

Table 3: Catalyst Systems for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolventTemp (°C)Key Considerations
Pd(PPh₃)₂Cl₂ (2-5 mol%)CuI (1-5 mol%)Et₃N or DIPATHF or DMFRT - 60Standard conditions; requires an amine base.[16][17]
Pd(OAc)₂ (2 mol%)-Cs₂CO₃Dioxane80-100Example of copper-free conditions, may require a specific ligand (e.g., SPhos).

Visualizations

Experimental & Logical Workflows

Catalyst_Screening_Workflow cluster_prep Phase 1: Preparation & Initial Tests cluster_screening Phase 2: Ligand & Base Screening cluster_analysis Phase 3: Analysis & Optimization A Define Goal: Mono-coupling at C2 or C4? B Select Coupling Type (Suzuki, Buchwald, etc.) A->B C Small-Scale Screening (12-24 wells) B->C D Test 4-6 Bulky Ligands (e.g., XPhos, SPhos, IPr, dppf) C->D E Test 2-3 Bases (e.g., K3PO4, NaOtBu, Cs2CO3) C->E F Analyze Results via LC-MS Identify Hits (Yield & Selectivity) D->F E->F G Optimize Hit Conditions (Temp, Concentration, Time) F->G I No Promising Hits F->I <10% yield or no selectivity H Scale-Up Reaction G->H I->C Re-screen with new conditions

Caption: A typical workflow for catalyst screening and optimization.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes sub This compound Ligand Ligand Choice (Sterics & Electronics) Directing Hydroxyl Directing Group (Coordination to Pd) Inherent Inherent Reactivity (C2 vs C4 Electronics) C2 Selective Coupling at C2 Ligand->C2 Bulky Monophosphine? C4 Selective Coupling at C4 Ligand->C4 NHC or Diphosphine? Directing->C2 Directing->C4 Inherent->C2 Favored Oxidative Addition Mix Mixture of Isomers C2->Mix Sub-optimal Conditions C4->Mix Sub-optimal Conditions

Caption: Factors influencing C2 vs. C4 regioselectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).[22]

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • Catalyst & Base Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).[9]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (3 cycles).[22]

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

Technical Support Center: Managing the Thermal Stability of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2,4-Dibromo-6-methylpyridin-3-ol. Below you will find troubleshooting guides and frequently asked questions to ensure the safe handling and thermal management of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To maintain its integrity and stability, this compound should be stored in an inert atmosphere at temperatures between 2-8°C.[1] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[2]

Q2: My sample of this compound has changed color. What could be the cause?

A2: A change in color, such as darkening, can indicate degradation of the compound. This could be due to exposure to heat, light, or air (oxidation). Halogenated organic compounds can be susceptible to thermal and oxidative decomposition.[3][4] It is advisable to use fresh samples for experiments where purity is critical.

Q3: What are the potential hazards associated with the thermal decomposition of this compound?

A3: The thermal decomposition of brominated organic compounds can release hazardous gases such as hydrogen bromide and bromine.[5] These substances are corrosive and can cause severe respiratory irritation. Experiments involving heating should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: At what temperature does this compound start to decompose?

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: Based on the handling guidelines for similar pyridine and brominated compounds, it is recommended to use chemical-resistant gloves (such as nitrile or neoprene), chemical splash goggles, and a lab coat.[9] Work should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9][10]

Troubleshooting Guides

Issue 1: Unexpected Exothermic Event Observed During Differential Scanning Calorimetry (DSC) Analysis

Possible Causes:

  • Decomposition: The exotherm may indicate the thermal decomposition of the compound, which can sometimes be exothermic and potentially lead to a runaway reaction.[6]

  • Reaction with Sample Pan: The compound might be reacting with the material of the sample pan (e.g., aluminum) at elevated temperatures.

  • Impurities: The presence of impurities could catalyze or contribute to an exothermic decomposition at a lower temperature than the pure substance.

Troubleshooting Steps:

  • Lower the Heating Rate: A slower heating rate (e.g., 1-5 K/min) can provide better resolution and may help in distinguishing between overlapping thermal events.[11]

  • Use an Inert Sample Pan: If a reaction with the pan is suspected, switch to a more inert pan material such as gold-plated stainless steel.[11]

  • Analyze in an Inert Atmosphere: Conduct the DSC analysis under a nitrogen or argon atmosphere to prevent oxidative decomposition.

  • Verify Sample Purity: Use analytical techniques like HPLC or NMR to check the purity of your sample.

  • Correlate with TGA Data: Run a simultaneous or separate TGA experiment to see if the exothermic event is associated with a mass loss, which would strongly suggest decomposition.[7][12]

Issue 2: Significant Mass Loss at a Lower-Than-Expected Temperature in Thermogravimetric Analysis (TGA)

Possible Causes:

  • Volatilization: The compound may be sublimating or evaporating at a lower temperature than its decomposition point.

  • Presence of Volatile Impurities: Solvents or other volatile impurities in the sample can lead to an initial mass loss.

  • Decomposition: The compound may be less thermally stable than anticipated under the experimental conditions.

Troubleshooting Steps:

  • Dry the Sample: Ensure the sample is thoroughly dried under vacuum to remove any residual solvents before TGA analysis.

  • Analyze the Evolved Gases: If your TGA is coupled with a mass spectrometer or FTIR (EGA - Evolved Gas Analysis), analyze the gases evolved during the mass loss to identify them as either the compound itself (volatilization) or decomposition products.

  • Vary the Heating Rate: Perform TGA runs at different heating rates. Decomposition temperatures are often dependent on the heating rate, whereas volatilization may be less so.

  • Use a Sealed Pan with a Pinhole: For DSC, using a hermetically sealed pan with a pinhole can help to suppress volatilization and obtain a more accurate decomposition temperature.

Data Presentation

Table 1: Recommended Handling and Storage

ParameterRecommendationRationale
Storage Temperature 2-8°C[1]To minimize degradation over time.
Storage Atmosphere Inert (e.g., Nitrogen, Argon)[1]To prevent oxidation.
Container Tightly sealed[2]To prevent moisture and air exposure.
Handling Area Well-ventilated fume hood[9][10]To avoid inhalation of dust or decomposition products.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves[9]Provides chemical resistance.
Eye Protection Chemical splash goggles[9]Protects against splashes and dust.
Skin and Body Protection Chemical-resistant lab coat[9]Protects against skin contact.
Respiratory Protection Use in a fume hood[9]To prevent inhalation of hazardous fumes or dust.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition and identify any exothermic or endothermic events.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan (e.g., gold-plated stainless steel for inertness).[11]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a final temperature (e.g., 400°C) at a heating rate of 10 K/min. A slower rate of 2-5 K/min can be used for better resolution of thermal events.[11]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature of any significant exothermic event, which can be considered the start of thermal decomposition.

Protocol 2: Determination of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or volatilization.

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a final temperature (e.g., 600°C) at a heating rate of 10 K/min.

  • Data Analysis:

    • Plot the percentage of mass remaining versus temperature (°C).

    • Determine the onset temperature of mass loss, which is the temperature at which significant decomposition or volatilization begins.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.

Visualizations

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Further Analysis cluster_conclusion Conclusion Issue Unexpected Thermal Event (e.g., Exotherm, Early Mass Loss) CheckPurity Verify Sample Purity (NMR, HPLC) Issue->CheckPurity ReviewConditions Review Experimental Conditions (Atmosphere, Heating Rate, Pan Type) Issue->ReviewConditions ModifyExperiment Modify Experimental Parameters (Slower Heating Rate, Inert Pan) CheckPurity->ModifyExperiment ReviewConditions->ModifyExperiment CorrelateData Correlate with Other Techniques (TGA-MS, EGA) ModifyExperiment->CorrelateData IdentifyCause Identify Root Cause (Decomposition, Impurity, Volatilization) CorrelateData->IdentifyCause ImplementSolution Implement Corrective Actions (Purify Sample, Adjust Protocol) IdentifyCause->ImplementSolution

Caption: Troubleshooting workflow for unexpected thermal events.

ExperimentalWorkflow cluster_prep Preparation cluster_setup Instrument Setup cluster_run Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Drying, Weighing) InstrumentSetup Instrument Setup (Pan Selection, Inert Atmosphere) SamplePrep->InstrumentSetup ThermalProgram Run Thermal Program (Heating Rate, Temperature Range) InstrumentSetup->ThermalProgram DataAnalysis Data Analysis (Identify Onset Temperatures, Correlate DSC/TGA) ThermalProgram->DataAnalysis Conclusion Draw Conclusions on Thermal Stability DataAnalysis->Conclusion

Caption: General workflow for thermal analysis experiments.

References

column chromatography techniques for purifying brominated heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic purification of brominated heterocycles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography.

Frequently Asked Questions (FAQs)

Q1: My brominated heterocycle appears to be degrading on the silica gel column. What are the causes and solutions?

Degradation of compounds on silica gel is a common issue, often attributed to the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can catalyze decomposition or cause irreversible adsorption of sensitive molecules, such as certain brominated heterocycles.

Troubleshooting Steps:

  • Test for Stability: Before performing a column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots (degradation products) have appeared. A 2D TLC can also be performed to check for stability.[1][2]

  • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized. This is often achieved by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (Et3N) or pyridine in your eluent.[3][4] This is particularly useful for nitrogen-containing heterocycles.

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is a common alternative for acid-sensitive compounds.[3][5] For basic heterocycles, amine-functionalized silica can also be an effective option.[6]

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column, thereby minimizing the opportunity for degradation.[7]

Q2: How do I select the optimal stationary phase for my purification?

The choice of stationary phase is critical and depends on the polarity and chemical nature of your brominated heterocycle. The general principle is to match the polarity of the stationary phase with that of the analyte.[5]

Common Stationary Phases for Brominated Heterocycles:

Stationary PhasePolarityIdeal ForConsiderations
Silica Gel (SiO2) HighGeneral-purpose purification of most compounds.Most common and cost-effective choice.[5] Can be acidic and may degrade sensitive compounds.[1]
Alumina (Al2O3) HighAcid-sensitive compounds.Available in acidic, neutral, and basic forms. Neutral alumina is a good alternative to silica.[3]
Amino-functionalized Silica MediumNitrogen-containing heterocycles, amines, carbohydrates.[5]Can improve peak shape and reduce tailing for basic compounds.[6]
Reversed-Phase (e.g., C18) Non-polarPolar, water-soluble compounds.Uses a polar mobile phase (e.g., water/acetonitrile).[6][8]

Q3: What is the best way to determine the mobile phase (eluent) for my column?

Thin-Layer Chromatography (TLC) is the most effective tool for developing a solvent system for column chromatography.[9][10] The goal is to find a solvent or solvent mixture that provides good separation between your target compound and impurities.

Protocol for Eluent Selection:

  • Spot the Mixture: Dissolve your crude mixture in a suitable solvent and spot it on a silica gel TLC plate.

  • Test Solvents: Develop the plate in a sealed chamber with a potential eluent system (e.g., mixtures of hexanes and ethyl acetate).[4]

  • Aim for Ideal Rf: Adjust the solvent polarity until the desired compound has a Retention Factor (Rf) of approximately 0.2 to 0.35.[4][7][11] This range typically provides the best separation in flash column chromatography.

  • Check Separation: Ensure there is a significant difference in Rf values (at least 0.2) between your product and the nearest impurities to achieve good separation on the column.[11]

The relationship between TLC Rf and the column volumes (CV) required for elution can be estimated by the formula CV = 1 / Rf .[12] A lower Rf value means more solvent volume is needed, which can improve separation.[12]

Q4: Should I use isocratic or gradient elution for my separation?

The choice between isocratic and gradient elution depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the entire separation.[13][14] It is simpler to implement and ideal for separating compounds with similar properties.[14][15]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar ("strong") solvent.[13][16] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it improves peak shape, reduces analysis time, and increases sensitivity.[13][15][16]

Comparison of Elution Techniques:

FeatureIsocratic ElutionGradient Elution
Mobile Phase Constant composition[17]Variable composition[17]
Complexity Simple, requires less sophisticated equipment[15]More complex setup required[13]
Best For Simple mixtures, compounds with similar polarity[14]Complex mixtures with a wide polarity range[15]
Peak Shape Later-eluting peaks can be broad[15][16]Peaks are generally sharper, improving resolution[16]
Run Time Can be long for strongly retained compounds[13]Generally faster for complex samples[15]
Method Development More straightforward[13]Can be more complex to optimize

Troubleshooting Guide

Problem: My compound is not eluting from the column.

If your compound seems to be stuck on the column, several factors could be at play.

start Compound Not Eluting check_stability Is the compound stable on silica? (Check with 2D TLC) start->check_stability check_solvent Is the eluent polarity correct? start->check_solvent check_stability->check_solvent Yes decomposed Compound decomposed on column. Consider alternative stationary phase (e.g., neutral alumina) or deactivating silica. check_stability->decomposed No increase_polarity Eluent is too weak. Gradually increase polarity or perform a 'methanol purge'. check_solvent->increase_polarity No wrong_solvent Solvent preparation error? Double-check solvent mixture. check_solvent->wrong_solvent Yes, but still no elution

Caption: Troubleshooting workflow for non-eluting compounds.

Possible Solutions:

  • Compound Decomposition: The compound may have degraded on the silica gel.[1] Test for stability as described in FAQ #1.

  • Incorrect Solvent System: The mobile phase may be too non-polar to move your compound. Double-check that the solvent system was prepared correctly.[1] You can try to flush the column with a much more polar solvent, like 100% ethyl acetate or even a methanol/DCM mixture, to see if the compound elutes.[2]

  • Irreversible Adsorption: Highly polar functional groups can sometimes bind irreversibly to the silica. Modifying the eluent with an acid or base may help (see "Tailing Peaks" below).

Problem: I'm observing poor separation and co-elution of impurities.

Achieving baseline separation is the primary goal of chromatography. If your fractions are consistently impure, your method needs optimization.

start Poor Separation / Co-elution check_rf Is TLC Rf separation > 0.2? start->check_rf check_loading Was the column overloaded? check_rf->check_loading Yes optimize_solvent Optimize mobile phase. Try a different solvent system (e.g., switch ethyl acetate for acetone). check_rf->optimize_solvent No check_packing Was the column packed properly? check_loading->check_packing No reduce_load Reduce sample load. Use a larger column or less crude material. check_loading->reduce_load Yes repack_column Repack column. Ensure no cracks or channels. check_packing->repack_column No change_stationary_phase Still no separation? Try a different stationary phase (e.g., C18, alumina). check_packing->change_stationary_phase Yes

Caption: Decision tree for improving poor chromatographic separation.

Possible Solutions:

  • Optimize Mobile Phase: The selectivity of your separation is highly dependent on the mobile phase.[5] If a hexane/ethyl acetate system isn't working, try other solvents like dichloromethane/methanol or systems containing acetone or toluene.[4] Using a gradient elution can significantly improve the separation of complex mixtures.[15]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to use a silica gel-to-compound weight ratio of 30-50:1 for easy separations and up to 120:1 for difficult ones.[7]

  • Improve Loading Technique: If your sample is not very soluble in the eluent, it may precipitate at the top of the column, leading to broad bands. Use the "dry loading" method in such cases.[3][18]

  • Change Stationary Phase: If optimizing the mobile phase doesn't work, the issue may be a lack of differential interaction with the stationary phase. Switching to a different chemistry (e.g., from silica to a phenyl-based phase) can alter selectivity.[5][19]

Problem: My compound is exhibiting significant peak tailing.

Peak tailing occurs when a compound's elution band becomes asymmetrical, with a "tail" extending from the back of the peak. This is often caused by unwanted secondary interactions between the analyte and the stationary phase, especially with basic compounds like nitrogen heterocyles on acidic silica gel.

Solutions:

  • Add a Mobile Phase Modifier: Adding a small amount of a competitive agent to the eluent can mask the active sites on the silica gel causing the tailing.

Analyte TypeRecommended ModifierTypical Concentration
Basic Compounds (e.g., amines, pyridines) Triethylamine (Et3N) or Pyridine0.1 - 1.0%
Acidic Compounds (e.g., carboxylic acids) Acetic Acid or Formic Acid0.1 - 1.0%

Note: Adding an acid or base will modify the properties of your silica gel. Ensure this is compatible with your compound.[2][4][6]

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography (Dry Loading)

This protocol is recommended when the crude product has poor solubility in the starting eluent.[18]

  • Column Preparation:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a ~1-2 cm layer of sand.[4]

    • Fill the column with dry silica gel (typically 60 Å pore size) to the desired height (e.g., 6-10 inches).[4]

    • Gently tap the column to ensure even packing. Add another ~1-2 cm layer of sand on top of the silica.[4]

    • Pre-elute the column by passing several column volumes of the initial, non-polar eluent through the packed silica using air pressure. Do not let the solvent level drop below the top layer of sand.[4]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, acetone).[18]

    • Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[18]

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[3][18]

  • Column Loading and Elution:

    • Carefully add the silica-adsorbed sample as a powder to the top of the packed column, creating a uniform layer.

    • Gently add a final thin layer of sand on top of the sample layer to prevent disturbance.[3]

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a constant flow rate.

    • Begin collecting fractions. Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[7]

  • Post-Purification:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

References

Validation & Comparative

Comparative NMR Analysis: 2,4-Dibromo-6-methylpyridin-3-ol and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the predicted ¹H and ¹³C NMR spectral data for 2,4-Dibromo-6-methylpyridin-3-ol against experimental data for the related compound, 4-Bromo-6-methylpyridin-3-ol. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of similar substituted pyridine scaffolds.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. Due to the limited availability of experimental spectra for this specific compound, this report utilizes predicted ¹H and ¹³C NMR data as the primary reference. To offer a valuable comparative context, this predicted data is juxtaposed with experimental ¹H and ¹³C NMR data for the structurally related analogue, 4-Bromo-6-methylpyridin-3-ol. This comparison highlights the influence of substituent patterns on the chemical shifts of the pyridine ring system.

Data Presentation: NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 4-Bromo-6-methylpyridin-3-ol.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
This compound-CH₃2.35Singlet
H-57.30Singlet
-OH(Broad singlet, variable)-
4-Bromo-6-methylpyridin-3-ol-CH₃2.38Singlet
H-27.85Singlet
H-57.15Singlet
-OH(Broad singlet, variable)-

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound-CH₃22.5
C-2140.1
C-3145.0
C-4115.8
C-5125.1
C-6152.3
4-Bromo-6-methylpyridin-3-ol-CH₃21.7
C-2141.5
C-3149.2
C-4110.5
C-5126.8
C-6150.4

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra is outlined below. This protocol is generally applicable for the analysis of small organic molecules like the pyridin-3-ol derivatives discussed herein.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Typical acquisition parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • The number of scans will be significantly higher than for ¹H NMR, often ranging from 1024 to 4096 scans, due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (in Hz) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow of NMR analysis and the structural relationship between the compared compounds.

NMR_Analysis_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H Spectrum transfer->acquire_1H acquire_13C Acquire 13C Spectrum transfer->acquire_13C process Fourier Transform & Phasing acquire_1H->process acquire_13C->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze & Assign Spectra calibrate->analyze final_structure final_structure analyze->final_structure Structure Elucidation

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to final structure elucidation.

Structural_Comparison Structural Comparison of Pyridin-3-ol Derivatives node_A This compound node_B 4-Bromo-6-methylpyridin-3-ol node_A->node_B Structural Analogue (Lacks Bromine at C2)

Caption: A diagram showing the structural relationship between this compound and its analogue, 4-Bromo-6-methylpyridin-3-ol.

Illuminating the Molecular Blueprint: A Comparative Guide to the Analytical Characterization of 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides a comparative overview of analytical techniques for the characterization of 2,4-Dibromo-6-methylpyridin-3-ol, a substituted pyridine with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific compound, this guide synthesizes information from established principles of analytical chemistry and data from structurally related molecules to present a comprehensive analytical workflow.

The structural complexity of this compound, featuring a pyridine core, bromine substituents, a hydroxyl group, and a methyl group, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide will compare the utility of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and chromatographic methods in providing a complete structural picture.

Mass Spectrometry: Deciphering the Fragmentation Puzzle

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. While no specific mass spectrum for this compound is publicly available, a theoretical fragmentation pathway can be predicted based on the principles of mass spectrometry for halogenated and aromatic compounds.

Upon electron ionization (EI), the molecule is expected to form a molecular ion peak. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

Expected Fragmentation Pathways:

The fragmentation of this compound would likely proceed through several key pathways:

  • Loss of a Bromine Atom: A primary fragmentation event would be the cleavage of a C-Br bond, leading to the loss of a bromine radical (•Br), resulting in a prominent [M-Br]+ fragment.

  • Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another common fragmentation pathway for brominated compounds.

  • Ring Cleavage: The pyridine ring can undergo fragmentation, leading to smaller charged species.

  • Loss of Methyl Group: Cleavage of the C-C bond can result in the loss of a methyl radical (•CH3).

A comparison of the expected mass spectrometry data with other analytical techniques is crucial for comprehensive characterization.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), structural information from fragmentation patterns.High sensitivity, provides definitive molecular weight, isotopic patterns confirm the presence of halogens.Isomers may not be distinguishable, fragmentation can be complex and may require interpretation based on known principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and chemical environment of nuclei.Provides unambiguous structural elucidation, distinguishes between isomers.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive, provides characteristic signatures for functional groups like O-H and C=C/C=N.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret fully.
Chromatographic Methods (GC-MS, HPLC) Separation of the compound from impurities, quantification, and can be coupled with MS for identification.High separation efficiency, allows for purity assessment and quantification.Method development can be time-consuming, choice of column and mobile phase is critical.
Elemental Analysis Determination of the percentage composition of elements (C, H, N, Br, O).Confirms the empirical and molecular formula.Does not provide structural information, requires a pure sample.

Experimental Protocols

While specific experimental data for this compound is not available, the following are general protocols that would be employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 95% A, decrease to 5% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating various analytical techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (Confirms Formula) Purification->EA Pure Sample MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) (Definitive Structure) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Chromatography Chromatography (Purity & Separation) Purification->Chromatography Data_Integration Integration of All Spectral Data EA->Data_Integration MS->NMR MS->Data_Integration NMR->MS NMR->Data_Integration IR->NMR IR->Data_Integration Chromatography->Data_Integration Structure_Elucidation Final Structure Confirmation Data_Integration->Structure_Elucidation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Reactivity Face-Off: A Comparative Guide to 2,4-Dibromo- and 2,6-Dibromopyridines in Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated pyridines is a cornerstone of modern synthesis. This guide provides an in-depth, objective comparison of the reactivity of 2,4-dibromopyridine and 2,6-dibromopyridine, backed by experimental data, to inform strategic decisions in molecule construction.

The distinct electronic and steric environments of the bromine substituents in 2,4-dibromopyridine and 2,6-dibromopyridine give rise to significant differences in their reactivity profiles. While both are versatile building blocks, understanding their unique behaviors in key transformations such as palladium-catalyzed cross-coupling and metal-halogen exchange is critical for achieving desired synthetic outcomes. Generally, halides positioned alpha to the pyridine nitrogen (C2 and C6) are more reactive towards oxidative addition in palladium-catalyzed reactions due to the electron-withdrawing nature of the nitrogen atom.[1]

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity and regioselectivity of dibromopyridines in these transformations are highly dependent on the isomer and the reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. In the case of dibromopyridines, the position of the bromine atoms dictates the regioselectivity of the reaction.

For 2,4-dibromopyridine , the reaction typically exhibits a preference for substitution at the C2 position.[2][3] However, the regioselectivity can be influenced and even reversed by the choice of catalyst and ligands.[1][4] For instance, the use of multinuclear palladium species can favor C4-arylation.[3]

In contrast, 2,6-dibromopyridine offers the potential for either mono- or diarylation, with the first substitution occurring at one of the equivalent C2 or C6 positions. Selective mono-arylation can be achieved by carefully controlling the reaction conditions.

Table 1: Comparison of Suzuki-Miyaura Coupling of 2,4-Dibromo- and 2,6-Dibromopyridine

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Product(s)Yield (%)C2:C4 SelectivityReference
2,4-DibromopyridinePhenylboronic acidPd(PPh₃)₄ / TlOH--25-4-Bromo-2-phenylpyridineGood-[2]
2,4-Dibromopyridine3-Aminobenzeneboronic acidC₃-symmetric tripalladium cluster----3-(4-Bromopyridin-2-yl)aniline9698:1[2]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (≥3:1 ratio)----2-Phenyl-4-bromopyridine-Conventional C2[1]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (≤2.5:1 ratio)----4-Phenyl-2-bromopyridine-Atypical C4 (up to 13:1)[1]
2,6-DibromopyridineArylboronic acidPd catalyst with N-heterocyclic carbene ligand-Water/AcetonitrileAmbient-Mono-arylated product--[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5] For dibromopyridines, this reaction allows for the introduction of one or two amino groups.

2,6-Dibromopyridine has been extensively studied in this context, with protocols developed for both selective mono- and di-amination.[6] The choice between mono- or di-substitution is controlled by factors such as stoichiometry, catalyst system, base, and reaction time.[6]

While less documented in direct comparative studies, the principles of Buchwald-Hartwig amination are applicable to 2,4-dibromopyridine . Based on the general reactivity patterns of dihalopyridines, the C2 position would be the expected site of initial amination.

Table 2: Buchwald-Hartwig Amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
Various primary alkylamines--Water150-205 (Microwave)2.5Monoaminated product-[7]
Various primary alkylaminesCuI / DMPAOK₂CO₃Water118-200 (Microwave)~2.5Diaminated product-[6][7]
2,4-DimethylanilineCu/DMPAO-Water190-215 (Microwave)2.5Monoaminated product55[7]

Lithiation and Halogen-Metal Exchange

Lithiation followed by reaction with an electrophile is a classic strategy for the functionalization of aryl halides. The regioselectivity of this process in dibromopyridines is governed by the relative acidity of the ring protons and the directing effects of the substituents.

For 2,4-dibromopyridine , halogen-metal exchange is a viable method. The outcome can be influenced by the choice of organolithium reagent and reaction conditions.

In the case of 2,6-dibromopyridine , halogen-metal exchange with reagents like n-butyllithium can lead to the formation of 2-bromo-6-lithiopyridine.[8] This intermediate can then be trapped with various electrophiles.

The reactivity order for lithium-halogen exchange generally follows I > Br > Cl.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2,4-Dibromopyridine (C2-Selective)

This protocol is a generalized representation based on the principles outlined in the literature.[2]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2,4-dibromopyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Selective Mono-amination of 2,6-Dibromopyridine

This protocol is based on the findings for selective mono-amination under microwave irradiation.[7]

  • Reaction Setup: In a microwave reaction vessel, combine 2,6-dibromopyridine (1.0 equiv) and the desired amine (6.0 equiv).

  • Solvent Addition: Add deionized water as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150-205 °C for approximately 2.5 hours.

  • Work-up and Purification: After cooling, extract the product and purify by appropriate methods, such as column chromatography.

Visualizing Reactivity Pathways

The following diagrams illustrate the key reactivity concepts for 2,4-dibromo- and 2,6-dibromopyridines.

G cluster_0 Reactivity of 2,4-Dibromopyridine 2,4-DBP 2,4-Dibromopyridine C2_Sub C2-Substituted Product 2,4-DBP->C2_Sub Conventional Cross-Coupling (e.g., Pd(PPh₃)₄) C4_Sub C4-Substituted Product 2,4-DBP->C4_Sub Atypical Cross-Coupling (e.g., Multinuclear Pd)

Caption: Regioselectivity in the functionalization of 2,4-dibromopyridine.

G cluster_1 Reactivity of 2,6-Dibromopyridine 2,6-DBP 2,6-Dibromopyridine Mono_Sub Mono-substituted Product 2,6-DBP->Mono_Sub Controlled Conditions (e.g., Stoichiometry) Di_Sub Di-substituted Product 2,6-DBP->Di_Sub Forcing Conditions Mono_Sub->Di_Sub Further Reaction

Caption: Stepwise functionalization of 2,6-dibromopyridine.

G Start Start with Dibromopyridine Reaction_Setup Combine Reactants: - Dibromopyridine - Coupling Partner - Catalyst - Base Start->Reaction_Setup Solvent Add Degassed Solvent Reaction_Setup->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: Generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Biological Activities of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. The introduction of substituents, such as bromine atoms and methyl and hydroxyl groups, can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This guide provides a comparative overview of the biological activities of various substituted pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While specific data on 2,4-Dibromo-6-methylpyridin-3-ol derivatives is limited in the public domain, this guide draws comparisons from structurally related brominated and substituted pyridines to highlight their therapeutic potential.

Anticancer Activity

Brominated pyridine derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines.[1] The substitution pattern on the pyridine ring is a critical determinant of their potency and selectivity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer efficacy of selected substituted pyridine compounds, offering a glimpse into the potential of this chemical class.

Compound ClassSpecific Derivative/SubstituentCancer Cell LineIC50 (µM)Reference
Dimeric Pyridinium Bromide1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01[1]
Dimeric Pyridinium BromideDimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03[1]
Pyridine-bridged Combretastatin AnalogueAnalogue 4h, 4s, 4tVarious human cancer cell linesComparable to Combretastatin-A4[1]
Amide-based Pyridinium BromidesVarious mono and dimeric structuresA549 (Lung Carcinoma)1.240 to 0.146[2]
2-Substituted-4-methylpyridineAryl (e.g., Phenyl)HeLa (Cervical Cancer), MCF-7 (Breast Cancer)~10-25[3]
2-Substituted-4-methylpyridineHeteroaryl (e.g., Thiazole)PC-3 (Prostate Cancer), HepG2 (Liver Cancer)~5-20[3]
Hydroxylated and Methoxylated PyridinesDerivative 20 (with 2 OH groups)Not Specified0.91 mM[4]
Hydroxylated and Methoxylated PyridinesDerivative 21 (OH and OMe groups)Not Specified3.78 mM[4]

Experimental Protocol: MTT Assay for Cytotoxicity [2][3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[3]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared with the culture medium to achieve the desired final concentrations. The cells are treated with these compounds for a specified period, typically 24 to 72 hours.[1][2][3]

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Start Starting Materials (e.g., 2-Bromo-6-methylpyridin-3-ol) Reaction Chemical Synthesis (e.g., Substitution, Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Test Compounds Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Docking Molecular Docking SAR->Docking Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

Antimicrobial Activity

The growing threat of antimicrobial resistance has driven the search for new therapeutic agents.[1] Pyridine derivatives, including brominated pyridines, have shown significant activity against a variety of pathogenic bacteria and fungi.[1][5][6]

Comparative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for various pyridine derivatives against different microbial strains.

Compound ClassSpecific Derivative/SubstituentMicrobial StrainMIC (µg/mL)Reference
3-(Pyridine-3-yl)-2-oxazolidinoneCompound 21dS. aureus, S. pneumoniae, E. faecalis, B. subtilis, S. xylosusSimilar to Linezolid[5][6]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinoneCompound 7jGram-positive bacteria0.25[7]
Thiazolyl Triazole with 3-pyridyl moietyVarious derivativesGram-positive bacteria< 3.09 - 500[8]
Dodecanoic acid pyridinesDerivatives 1-3B. subtilis, S. aureus, E. coli, A. niger, C. albicansGood activity[9]
Thienopyridine derivativeCompound 12aE. coli0.0195 (mg/mL)[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [5][6]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The serial dilution method is commonly used.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition

Substituted pyridine derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Comparative Enzyme Inhibition Data

Compound ClassTarget EnzymeKey FindingsReference
AminotrimethylpyridinolFGFR4Compound 6O showed selective FGFR4 inhibitory activity over FGFR1-3.[11]
DimethylpyridineCOX-1/COX-2Compounds PS18 and PS33 showed significant inhibitory activity on COX-1.[12]
Piperidine-derivativeAcetylcholinesterase (AChE)Donepezil is a reversible AChE inhibitor.[13]
Pyridine derivativesDihydrofolate reductaseCompounds 2a, 2g, and 2h showed promising antimalarial activity through enzyme inhibition.[14]

Signaling Pathway: VEGFR-2 Inhibition

Certain pyridine derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyridine Derivative Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by certain pyridine derivatives.

Conclusion

The pyridine nucleus is a versatile scaffold for the development of novel therapeutic agents. The introduction of bromine and other substituents can lead to potent compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. While direct experimental data on this compound derivatives is not widely available, the comparative data presented for related structures strongly suggests that this class of compounds warrants further investigation. The provided experimental protocols and workflow diagrams serve as a guide for researchers to design and execute studies to explore the full therapeutic potential of novel pyridine derivatives.

References

A Comparative Guide to Alternative Brominating Agents for Pyyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective introduction of a bromine atom onto a pyridine ring is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. The choice of brominating agent is paramount, directly influencing yield, selectivity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common and alternative brominating agents for pyridine synthesis, supported by experimental data and detailed protocols to inform your selection process.

The pyridine ring, being electron-deficient, presents a unique challenge for electrophilic aromatic substitution reactions like bromination. Direct bromination often requires harsh conditions and can lead to a mixture of products. Consequently, a variety of reagents and strategies have been developed to achieve controlled and efficient bromination. This guide will compare the performance of molecular bromine, N-Bromosuccinimide (NBS), and Pyridinium Tribromide (Py·Br3), as well as indirect methods involving pyridine N-oxides.

Performance Comparison of Brominating Agents

The selection of a brominating agent for pyridine synthesis is a trade-off between reactivity, selectivity, safety, and ease of handling. Below is a summary of the performance of key brominating agents based on available experimental data.

Brominating AgentSubstrateReaction ConditionsRegioselectivityYield (%)Reference
Molecular Bromine (Br₂) / H₂SO₄/SO₃ Pyridine130-140°C, 7-8 hours3-bromopyridineHigh[1][2]
Molecular Bromine (Br₂) / H₂SO₄ 2-Aminopyridine0°C to rt5-bromo-2-aminopyridine~78%[3]
N-Bromosuccinimide (NBS) 2,6-DimethylpyridineCCl₄, refluxSide-chain bromination50% (monobrominated)[4]
N-Bromosuccinimide (NBS) 4-MethylpyridineCCl₄, refluxSide-chain bromination (poly)High[4]
Pyridinium Tribromide (Py·Br₃) 2,6,9-Trisubstituted PurinesCH₂Cl₂, rt, 5 hours8-bromo93%[5]
POBr₃ Pyridine N-oxide-2-bromo and 4-bromopyridine-[6]

Note: Direct comparative studies on unsubstituted pyridine under identical conditions are scarce in the literature, making a direct side-by-side performance comparison challenging. The data presented is based on the bromination of pyridine and its derivatives under the specified conditions.

In-Depth Look at Brominating Agents

Molecular Bromine (Br₂)

Molecular bromine is the most traditional and powerful brominating agent. However, its high reactivity can be a double-edged sword.

  • Advantages: High reactivity, readily available, and cost-effective.

  • Disadvantages: Highly corrosive, toxic, and difficult to handle due to its high vapor pressure.[7] Reactions can be exothermic and produce corrosive HBr as a byproduct.[4] For pyridine, which is deactivated towards electrophilic attack, very harsh conditions such as heating in fuming sulfuric acid (oleum) are often required to achieve bromination, primarily at the 3-position.[1][2][8] This can lead to low yields and the formation of polybrominated byproducts.[8]

N-Bromosuccinimide (NBS)

NBS is a versatile and widely used reagent for bromination. It is an easy-to-handle crystalline solid that serves as a source of electrophilic bromine.

  • Advantages: Safer and easier to handle than liquid bromine.[4] It can provide a low, constant concentration of Br₂, which can minimize side reactions.[7]

  • Disadvantages: Can be less reactive than molecular bromine, sometimes requiring radical initiators for allylic or benzylic bromination of alkylpyridines.[4] The regioselectivity can be highly dependent on the substrate and reaction conditions. For electron-rich aromatic systems, including activated pyridines, NBS can be a highly effective reagent for nuclear bromination.[9]

Pyridinium Tribromide (Py·Br₃)

Also known as Pyridinium bromide perbromide, this reagent is a stable, crystalline solid that serves as a convenient and safer alternative to elemental bromine.[10]

  • Advantages: Solid, non-volatile, and easy to handle and measure, making it a safer option than liquid bromine.[7][10] It is effective for the electrophilic bromination of a variety of substrates, including electron-rich heterocycles.[5] The work-up and purification procedures are often simplified.[10]

  • Disadvantages: It can be less reactive than molecular bromine.[7] In solution, it exists in equilibrium with pyridinium bromide and molecular bromine.[5][11]

Experimental Protocols

Synthesis of 3-Bromopyridine using Molecular Bromine

This protocol describes the direct bromination of pyridine in the presence of sulfuric acid.

Materials:

  • Pyridine

  • Bromine

  • 80-95% Sulfuric acid

  • 6N Sodium hydroxide solution

  • Organic solvent (e.g., petroleum ether)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a reaction flask, combine pyridine and 80-95% sulfuric acid and cool to 0°C in an ice bath.

  • Slowly add bromine dropwise to the cooled mixture.

  • Heat the reaction mixture to 130-140°C and maintain for 7-8 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution by adjusting the pH to 8 with a 6N sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., petroleum ether) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-bromopyridine.[1][2]

Bromination of 2-Aminopyridine using Molecular Bromine

This protocol details the bromination of the more activated 2-aminopyridine.

Materials:

  • 2-Aminopyridine

  • Chloroform or methylene chloride

  • Phenyltrimethylammonium tribromide

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

Procedure:

  • Dissolve 2-aminopyridine in chloroform or methylene chloride in a three-necked flask equipped with a mechanical stirrer.

  • Add phenyltrimethylammonium tribromide to the solution.

  • Stir the reaction mixture at 20-50°C for 1-3 hours.

  • Wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from benzene to obtain 2-amino-5-bromopyridine.[3]

Reaction Mechanisms and Pathways

The bromination of pyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack compared to benzene.

The electrophilic attack preferentially occurs at the C-3 position. Attack at the C-2 or C-4 positions leads to a resonance-stabilized intermediate where one of the resonance structures places a positive charge on the highly electronegative nitrogen atom, which is highly unfavorable.[12][13][14]

Below is a Graphviz diagram illustrating the general mechanism of electrophilic bromination of pyridine at the 3-position.

ElectrophilicBromination cluster_reagents Reagents cluster_products Products Pyridine Pyridine SigmaComplex Sigma Complex (Wheland Intermediate) Pyridine->SigmaComplex Electrophilic Attack Br2 Br-Br Br2->SigmaComplex Bromopyridine 3-Bromopyridine SigmaComplex->Bromopyridine Deprotonation HBr HBr SigmaComplex->HBr PyridineNBromination Pyridine Pyridine PyridineNoxide Pyridine N-oxide Pyridine->PyridineNoxide Oxidation BrominatedNoxide 2/4-Bromo Pyridine N-oxide PyridineNoxide->BrominatedNoxide Bromination (e.g., POBr₃) Bromopyridine 2/4-Bromopyridine BrominatedNoxide->Bromopyridine Deoxygenation

References

X-ray Crystallography of 2,4-Dibromo-6-methylpyridin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of brominated pyridine derivatives, with a focus on compounds structurally related to 2,4-Dibromo-6-methylpyridin-3-ol. Due to the limited availability of specific crystallographic data for this compound, this guide utilizes data from a closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine, and another relevant derivative, 2,6-Bis(bromomethyl)pyridine, to offer valuable insights for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two brominated pyridine derivatives, providing a basis for comparison of their solid-state structures.

Parameter2-Bromo-3-hydroxy-6-methylpyridine[1]2,6-Bis(bromomethyl)pyridine[1]
Chemical Formula C₆H₆BrNOC₇H₇Br₂N
Molecular Weight 188.03264.96
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 11.4484 (19)9.2955 (19)
b (Å) 9.0914 (15)12.980 (3)
c (Å) 13.230 (2)7.5288 (15)
α (°) 9090
β (°) 90110.75 (3)
γ (°) 9090
Volume (ų) 1377.1 (4)849.5 (3)
Z 84
Temperature (K) 298293
Radiation Mo KαMo Kα

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a general methodology for the single-crystal X-ray diffraction analysis of a compound such as this compound.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.

  • Procedure:

    • Dissolve the purified compound in the chosen solvent to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor crystal growth over several days to weeks.

Data Collection
  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is rotated through a series of angles, and diffraction images are recorded at each orientation.

Structure Solution and Refinement
  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Workflow and Data Analysis

The following diagram illustrates the typical workflow for an X-ray crystallography experiment, from sample preparation to final structure validation.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

References

A Comparative Guide to the Synthesis of 2,4-Dibromo-6-methylpyridin-3-ol and a Structural Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthesis protocol for 2,4-Dibromo-6-methylpyridin-3-ol and a validated industrial method for its structural isomer, 2,5-dibromo-3-methylpyridine. The information presented is intended to assist researchers in selecting and optimizing synthetic routes for related chemical entities.

Executive Summary

The synthesis of halogenated pyridinol derivatives is a critical step in the development of various pharmaceutical and agrochemical compounds. This guide outlines two distinct synthetic strategies. Protocol A details a proposed direct bromination of 6-methylpyridin-3-ol to yield the target compound, this compound. This method, while not yet experimentally validated for this specific molecule, is based on established bromination techniques for phenolic compounds. Protocol B describes a multi-step industrial process for the synthesis of 2,5-dibromo-3-methylpyridine, a structural isomer, as detailed in Chinese patent CN105348177A. This latter protocol provides a benchmark for yield and process complexity.

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize the key quantitative data for the two synthesis protocols.

Table 1: Comparison of Overall Synthesis Parameters

ParameterProtocol A (Proposed)Protocol B (Validated for Isomer)
Target Compound This compound2,5-dibromo-3-methylpyridine
Starting Material 6-methylpyridin-3-ol2-amino-3-methylpyridine
Number of Steps 13
Overall Yield Estimated 70-80%~41-44% (calculated from individual steps)
Purity Estimated >95% (after purification)Not specified, but suitable for industrial use
Reaction Time ~4-6 hours>8 hours (sum of all steps)

Table 2: Step-by-Step Comparison for Protocol B (Synthesis of 2,5-dibromo-3-methylpyridine)

StepReactionReagentsSolventTemperature (°C)Reaction Time (h)Yield
1 AcetylationAcetic anhydrideNoneRefluxNot specifiedNot isolated
2 BrominationBromineWater50-602-364-65%[1]
3 Sandmeyer ReactionHBr, NaNO₂, CuBrWater-5 to 102-464-67%[1]

Experimental Protocols

Protocol A: Proposed Synthesis of this compound

This protocol is a proposed method based on standard bromination procedures for phenolic compounds using N-Bromosuccinimide (NBS).

Materials:

  • 6-methylpyridin-3-ol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-methylpyridin-3-ol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol B: Synthesis of 2,5-dibromo-3-methylpyridine (Adapted from CN105348177A)[1]

This protocol describes a three-step synthesis of the structural isomer.

Step 1 & 2: Synthesis of 2-amino-3-methyl-5-bromopyridine

  • In a four-necked flask, combine 2-amino-3-methylpyridine (1.0 eq) and acetic anhydride (1.2-1.8 eq) and heat to reflux. Monitor the reaction by TLC.

  • Cool the reaction mixture to 20-25 °C and slowly add liquid bromine (1.1 eq) dropwise.

  • Heat the mixture to 50-60 °C and stir for 2-3 hours.

  • Add water to dissolve all solids, then add 40% sodium hydroxide solution dropwise until significant precipitation occurs. Continue stirring for 30 minutes.

  • Filter the precipitate, dry, and recrystallize from ethanol to obtain 2-amino-3-methyl-5-bromopyridine. (Molar yield: 64-65%).[1]

Step 3: Synthesis of 2,5-dibromo-3-methylpyridine via Sandmeyer Reaction

  • In a three-necked flask, dissolve cuprous bromide (1.2-1.5 eq) in 48% hydrobromic acid.

  • Cool the solution to -5 to 10 °C and slowly add 2-amino-3-methyl-5-bromopyridine (1.0 eq).

  • Slowly add a saturated solution of sodium nitrite dropwise while maintaining the temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Neutralize the reaction mixture to pH 7-8 with a 40% sodium hydroxide solution.

  • The product is obtained by vacuum distillation. (Yield: 64-67%).[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described synthesis protocols.

Protocol_A cluster_0 Protocol A: Proposed Direct Bromination Start 6-methylpyridin-3-ol Reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Start->Reagents Add Reaction Bromination (0°C to RT, 3-5h) Reagents->Reaction Stir Workup Quenching (Na2S2O3) Extraction (DCM) Washing Reaction->Workup Process Purification Column Chromatography Workup->Purification Purify Product This compound Purification->Product Isolate

Caption: Proposed workflow for the synthesis of this compound.

Protocol_B cluster_1 Protocol B: Multi-step Synthesis of 2,5-dibromo-3-methylpyridine Start_B 2-amino-3-methylpyridine Step1 Acetylation (Acetic Anhydride, Reflux) Start_B->Step1 Intermediate1 Acetylated Intermediate Step1->Intermediate1 Step2 Bromination (Bromine, 50-60°C, 2-3h) Intermediate1->Step2 Intermediate2 2-amino-3-methyl-5-bromopyridine Step2->Intermediate2 Step3 Sandmeyer Reaction (HBr, NaNO2, CuBr, -5 to 10°C, 2-4h) Intermediate2->Step3 Product_B 2,5-dibromo-3-methylpyridine Step3->Product_B

Caption: Validated workflow for the synthesis of 2,5-dibromo-3-methylpyridine.

References

A Comparative Guide to Purity Assessment of 2,4-Dibromo-6-methylpyridin-3-ol: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical aspect of quality control and subsequent research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,4-Dibromo-6-methylpyridin-3-ol. This document outlines a robust HPLC method, presents a comparative analysis with alternative techniques, and includes detailed experimental protocols and workflow visualizations to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the preeminent method for the quantitative analysis of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include starting materials, by-products from the synthesis, or degradation products. Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Comparison with Alternative Analytical Techniques

While HPLC is considered the gold standard for purity analysis, other techniques can provide valuable, often complementary, information. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative accuracy, and suitability for a wide range of compounds.Requires method development, can be more time-consuming for single samples.Routine quality control, purity certification, and quantitative determination of impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of volatile organic impurities, starting materials, and residual solvents.
qNMR (Quantitative Nuclear Magnetic Resonance) Spectroscopy The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides both structural and quantitative information, is a primary ratio method, and does not require a reference standard of the analyte.Lower sensitivity compared to HPLC, can be complex to interpret with overlapping signals.Purity determination of reference standards and structural elucidation of impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight and structural information of impurities, aiding in their identification.More complex instrumentation and data analysis compared to HPLC with UV detection.Identification and characterization of unknown impurities and degradation products.

Experimental Protocol: A Proposed RP-HPLC Method

This protocol details a stability-indicating RP-HPLC method for the quantitative purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate assay, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the purity assessment of this compound by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (%) integration->calculation end end calculation->end Final Purity Report

Caption: HPLC workflow for purity assessment of this compound.

The logical relationship for selecting an appropriate analytical method is outlined below.

Method_Selection start Start: Purity Assessment Needed routine_qc Routine QC? start->routine_qc unknown_impurity Unknown Impurity ID? routine_qc->unknown_impurity No hplc Use HPLC routine_qc->hplc Yes volatile_impurity Volatile Impurities? unknown_impurity->volatile_impurity No lcms Use LC-MS unknown_impurity->lcms Yes gcms Use GC-MS volatile_impurity->gcms Yes qnmr Use qNMR for Primary Standard volatile_impurity->qnmr No

Caption: Decision tree for selecting an analytical method for purity analysis.

A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-Pyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromo- and 2-chloro-pyridine derivatives in three common and synthetically vital palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The choice between these two halogenated pyridines is a frequent decision in synthetic chemistry, impacting reaction efficiency, cost, and overall strategy. This document aims to inform that decision with supporting experimental data, detailed protocols, and mechanistic insights.

Theoretical Background: The Carbon-Halogen Bond's Influence on Reactivity

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the initial, and often rate-determining, step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The strength of this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions.[1]

The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I. This difference in bond strength is the primary reason why aryl bromides are typically more reactive than the corresponding chlorides.[1] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1]

In the context of 2-halopyridines, the nitrogen atom adds a layer of complexity. It is suggested that the nitrogen atom can participate in the oxidative addition step, potentially stabilizing the transition state.[1] Despite this, the inherent difference in the C-X bond strength remains the dominant factor in their reactivity in cross-coupling reactions. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, this trend is often reversed, with 2-chloropyridines exhibiting higher reactivity.[2]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from comparative studies of 2-bromo- and 2-chloro-pyridine derivatives in key cross-coupling reactions. These tables are designed for easy comparison of reaction performance under various conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As anticipated from bond dissociation energies, 2-bromopyridines generally exhibit higher reactivity compared to their chloro counterparts, often providing higher yields under milder conditions.[2]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95

Data is for illustrative purposes based on typical conditions for similar substrates.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive in this transformation. Achieving high yields with 2-chloropyridines often necessitates more specialized and robust catalytic systems.[2]

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460
2-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl / P(tBu)₃NaOBuᵗ1,4-Dioxane1001>95

Data for 2-chlorotoluene is included as a representative example of a less reactive aryl chloride requiring a highly active catalyst system.[2]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The difference in reactivity between 2-bromo- and 2-chloro-pyridines is particularly pronounced in this reaction, with chlorides being significantly less reactive.[1]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80485
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801245

This data clearly illustrates the lower reactivity of 2-chloropyridine in Sonogashira couplings, resulting in significantly lower yields even with extended reaction times compared to 2-bromopyridine.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols can be adapted for a direct comparison of the reactivity of 2-bromo- and 2-chloro-pyridine derivatives.

Suzuki-Miyaura Coupling of a 2-Halopyridine

Objective: To compare the yield of 2-phenylpyridine from 2-bromopyridine and 2-chloropyridine under identical reaction conditions.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Water (degassed, 1 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenylpyridine.

Buchwald-Hartwig Amination of a 2-Halopyridine

Objective: To compare the synthesis of N-phenyl-2-pyridinamine from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • (±)-BINAP (3 mol%)

  • Sodium tert-butoxide (NaOBuᵗ) (1.4 mmol)

  • Toluene (anhydrous, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask, evacuate, and backfill with argon three times.

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the 2-halopyridine (1.0 mmol) and aniline (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Sonogashira Coupling of a 2-Halopyridine

Objective: To compare the yield of 2-(phenylethynyl)pyridine from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 mL)

  • Toluene (anhydrous, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the 2-halopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous toluene (5 mL) and triethylamine (2.0 mL) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the triethylammonium halide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4][5]

Visualizing Reaction Workflows and Concepts

The following diagrams, created using Graphviz, illustrate key experimental workflows and the logical relationships in cross-coupling reactions.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Halopyridine, Coupling Partner, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst System (Pd source, Ligand) Catalyst->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Factors Reactivity Overall Reactivity OxAdd Rate of Oxidative Addition Reactivity->OxAdd is primarily determined by Conditions Reaction Conditions (Temp., Time) Reactivity->Conditions is dependent on BondStrength C-X Bond Strength (Cl > Br) OxAdd->BondStrength is inversely proportional to Catalyst Catalyst System (Ligand, Pd source) OxAdd->Catalyst is influenced by

Caption: Factors influencing the reactivity of 2-halopyridines in cross-coupling.

Conclusion

The choice between 2-bromo- and 2-chloro-pyridine derivatives in cross-coupling reactions is a trade-off between reactivity and cost. 2-Bromopyridines are generally more reactive substrates, often leading to higher yields under milder conditions, which can be advantageous when working with sensitive functional groups.[1] However, 2-chloropyridines are typically more cost-effective and readily available starting materials.[1] The development of highly active and specialized palladium catalyst systems has significantly improved the viability of using 2-chloropyridines in cross-coupling reactions, although they may still require more forcing conditions.[1] This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dibromo-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and detailed operational and disposal procedures for handling 2,4-Dibromo-6-methylpyridin-3-ol. Adherence to these instructions is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards associated with this compound are summarized in the table below, alongside the mandatory personal protective equipment required to mitigate these risks.

Hazard ClassGHS Hazard StatementRequired Personal Protective Equipment
Acute Toxicity (Oral)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin IrritationH315: Causes skin irritation[1]Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.
Eye IrritationH319: Causes serious eye irritation[1]Chemical safety goggles or a face shield.[1]
Acute Toxicity (Inhalation)H332: Harmful if inhaledUse only in a well-ventilated area, preferably within a chemical fume hood.
Respiratory IrritationH335: May cause respiratory irritation[1]If ventilation is inadequate, use a NIOSH-approved respirator.

It is imperative to always wear the specified PPE when handling this compound.[1]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation and Engineering Controls :

    • Ensure a calibrated chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Designate a specific area within the fume hood for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

    • Avoid creating dust.

    • Keep the container tightly closed when not in use.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, sealed container labeled "Halogenated Organic Solid Waste."

    • Collect all liquid waste in a designated, sealed container labeled "Halogenated Organic Liquid Waste."

  • Containerization and Labeling :

    • Use compatible, leak-proof containers for waste.

    • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower Accessibility prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 expo Exposure Event? handle1->expo disp1 Segregate Halogenated Waste handle2->disp1 expo_skin Skin: Wash with Soap & Water expo->expo_skin Yes (Skin) expo_eye Eyes: Rinse for 15 min, Seek Medical Attention expo->expo_eye Yes (Eyes) expo_inhale Inhalation: Move to Fresh Air expo->expo_inhale Yes (Inhalation) expo_ingest Ingestion: Seek Immediate Medical Attention expo->expo_ingest Yes (Ingestion) expo->disp1 No disp2 Label Waste Container Correctly disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.